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  • Product: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
  • CAS: 76606-49-0

Core Science & Biosynthesis

Foundational

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine synthesis pathway

This guide outlines the high-purity synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 6804-53-1).[1][2] This scaffold is a critical intermediate in the development of phenylpyrazole insecticides (e.g., F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-purity synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 6804-53-1).[1][2] This scaffold is a critical intermediate in the development of phenylpyrazole insecticides (e.g., Fipronil analogs) and p38 MAP kinase inhibitors.

The protocol prioritizes the 3-Ethoxyacrylonitrile Route for its superior regioselectivity and cleaner impurity profile compared to the classical 2-chloroacrylonitrile industrial method.[1]

Part 1: Core Directive & Retrosynthetic Analysis

1.1 Executive Summary
  • Target Molecule: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine[1][2]

  • CAS: 6804-53-1[1][2][3]

  • Molecular Formula: C₁₀H₈F₃N₃[1][2][3]

  • Key Application: Precursor for N-phenylpyrazole agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[1][2][3]

  • Primary Challenge: Controlling regioselectivity (5-amino vs. 3-amino isomer) and preventing oxidation of the hydrazine starting material.

1.2 Retrosynthetic Logic

To synthesize the 5-aminopyrazole core with high fidelity, we disconnect the heterocyclic ring at the N1-C5 and C3-C4 bonds.[1] The most reliable disconnection reveals two key precursors: 4-(Trifluoromethyl)phenylhydrazine and a 3-carbon nitrile equivalent acting as a 1,3-electrophile.[1][2]

Retrosynthesis Target 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (Target) Hydrazine 4-(Trifluoromethyl)phenylhydrazine (Nucleophile) Target->Hydrazine Disconnection Nitrile 3-Ethoxyacrylonitrile (Electrophile) Target->Nitrile Michael Addn / Cyclization

Figure 1: Retrosynthetic disconnection strategy identifying the hydrazine nucleophile and acrylonitrile electrophile.

Part 2: Scientific Integrity & Experimental Protocol

2.1 The "Gold Standard" Pathway: 3-Ethoxyacrylonitrile Route

While industrial routes often use 2-chloroacrylonitrile due to cost, the 3-ethoxyacrylonitrile method is superior for research and development.[1][3] It proceeds via an addition-elimination mechanism that minimizes the formation of chlorinated byproducts and simplifies purification.[2][3]

Reaction Mechanism
  • Michael Addition: The terminal nitrogen (

    
    ) of the hydrazine attacks the 
    
    
    
    -carbon of 3-ethoxyacrylonitrile.[1][2]
  • Elimination: Ethanol is eliminated, forming an intermediate hydrazone.[1][2][3]

  • Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon.[2][3]

  • Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.[1][2][3]

Experimental Procedure

Reagents & Stoichiometry:

Component Equiv. Role
4-(Trifluoromethyl)phenylhydrazine HCl 1.0 Nucleophile (Core Scaffold)
3-Ethoxyacrylonitrile 1.1 Electrophile (C3 Synthon)
Ethanol (Absolute) Solvent Reaction Medium (0.5 M conc.)[1][2]
Triethylamine (Et₃N) 1.2 Base (Neutralize HCl salt)

| Sodium Ethoxide (NaOEt) | 0.1 | Catalyst (Optional, promotes cyclization) |[1]

Step-by-Step Protocol:

  • Free Base Preparation (In-Situ):

    • Charge a reaction vessel with 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv) and absolute ethanol (10 mL/g).

    • Add Triethylamine (1.2 equiv) dropwise at room temperature.[1][2][3] Stir for 15 minutes until the solution becomes clear (precipitation of Et₃N·HCl may occur).[1][2][3][4][5][6][7]

    • Note: Using the hydrochloride salt and neutralizing in-situ is preferred over storing the free base, which is prone to oxidation (turning red/brown).

  • Addition of Electrophile:

    • Cool the mixture to 0–5 °C.

    • Add 3-ethoxyacrylonitrile (1.1 equiv) dropwise over 20 minutes.[1][2][3]

    • Critical Control Point: Maintain temperature <10 °C to favor the kinetic Michael addition at the

      
      -carbon, ensuring the 5-amino regioselectivity.
      
  • Cyclization (Reflux):

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (78 °C) for 3–5 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3] The intermediate hydrazone should disappear, converging to the pyrazole product.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in water (20 mL/g) and extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.[2][5]
      
    • Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethanol/Water (9:1) or Toluene .[1][2][3]

    • Yield: Typically 75–85% as an off-white to pale yellow solid.[1][2][3]

2.2 Alternative Industrial Pathway: 2-Chloroacrylonitrile

For larger scale-up where reagent cost is a driver, 2-chloroacrylonitrile is used.[1][2][3] However, this route generates HCl and requires careful handling of the toxic nitrile.[3]

  • Key Difference: The mechanism involves Michael addition followed by cyclization and elimination of HCl.[2][3]

  • Regioselectivity: Generally favors the 5-amino isomer, but temperature control is less forgiving than the ethoxy route.

  • Safety Note: 2-Chloroacrylonitrile is a potent lachrymator and vesicant.[1][2][3]

Part 3: Visualization & Pathway Logic

3.1 Reaction Mechanism Diagram

The following diagram illustrates the specific electron flow ensuring the formation of the 5-amino isomer rather than the 3-amino isomer.

Mechanism Start Hydrazine + 3-Ethoxyacrylonitrile Inter1 Intermediate A: Michael Adduct Start->Inter1 Nucleophilic Attack (Terminal N -> Beta C) Inter2 Intermediate B: Cyclized Imine Inter1->Inter2 -EtOH Cyclization (Internal N -> CN) Product Product: 5-Amino-1-(4-CF3-phenyl)pyrazole Inter2->Product Tautomerization (Imine -> Enamine/Aromatic)

Figure 2: Mechanistic pathway showing the regioselective formation of the 5-aminopyrazole core.

3.2 Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationAdd catalytic NaOEt (0.1 eq) during reflux to drive ring closure.
Red/Brown Color Oxidation of HydrazinePerform all steps under Nitrogen/Argon atmosphere.[1][2][3] Use fresh hydrazine salt.[1][2][3]
Regioisomer Mixture Incorrect addition tempEnsure initial addition of nitrile is at 0 °C. Higher temps favor side reactions.[1][2][3]
Oily Product Residual solvent/impuritiesRecrystallize from Toluene.[1][2][3] If oil persists, triturate with cold Hexane.[2][3]

References

  • Regioselective Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][8][9][10][11][12]

    • Source:Beilstein Journal of Organic Chemistry, 2011.[2][3]

    • URL:[Link][1]

  • Microwave-Assisted Synthesis

    • Title: Microwave synthesis of 1-aryl-1H-pyrazole-5-amines.[1][2][3]

    • Source:RTI International / PubMed.[1][2][3]

    • URL:[Link][1]

  • Fipronil Intermediate Chemistry (Related Scaffolds)

    • Title: Process for preparation of aminopyrazole (Patent WO2017060787A1).[2][3]

    • Source:Google Patents.[1][2][3]

    • URL
  • Reaction of Hydrazines with 3-Ethoxyacrylonitrile

    • Title: Reaction between 5-amino-pyrazole with 3-ethoxyacryl derivatives.[1][2][3]

    • Source:ResearchGate.[1][2][3]

    • URL:[Link]

Sources

Exploratory

Technical Deep Dive: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a critical pharmacophore in medicinal chemistry and agrochemical development. Identity & Classification IUPAC Name:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a critical pharmacophore in medicinal chemistry and agrochemical development.

Identity & Classification

  • IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine

  • Molecular Formula: C₁₀H₈F₃N₃

  • Molecular Weight: 227.19 g/mol

  • Core Scaffold: 1-Aryl-5-aminopyrazole

  • Primary Role: Privileged scaffold for GABA-gated chloride channel antagonists (insecticides) and COX-2 inhibitors (anti-inflammatories).

Mechanism of Action (MoA)

The biological activity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is defined by its ability to act as a structural mimic that blocks specific ion channels and enzyme active sites. Its efficacy stems from the electron-withdrawing trifluoromethyl (-CF₃) group and the hydrogen-bond-donating amino (-NH₂) group.

A. Primary MoA: GABA-Gated Chloride Channel Antagonism

This molecule serves as the foundational core for the "Fiprole" class of insecticides (e.g., Fipronil).

  • Target: The γ-aminobutyric acid (GABA) receptor, specifically the ionotropic GABA_A receptor subtype found in the central nervous system of insects and mammals.

  • Binding Site: The molecule binds to a distinct allosteric site within the transmembrane pore of the chloride channel, separate from the GABA binding site. This is often referred to as the "non-competitive antagonist" site or the "blocker" site.

  • Mechanism:

    • Pore Blockade: Upon binding, the molecule physically occludes the chloride ion (Cl⁻) pore.

    • Inhibition of Hyperpolarization: Normally, GABA binding opens the channel, allowing Cl⁻ influx, which hyperpolarizes the neuron and dampens excitability. By blocking this influx, the molecule prevents hyperpolarization.

    • Hyperexcitation: The loss of inhibitory tone leads to uncontrolled neuronal firing, convulsions, and eventual paralysis/death of the target organism (insect).

  • Selectivity Factor: The 4-(trifluoromethyl)phenyl moiety is critical for lipophilicity, allowing the molecule to penetrate the CNS and dock into the hydrophobic pocket of the channel. The specific orientation of the CF₃ group enhances selectivity for insect receptors over mammalian counterparts, although less so than the 2,6-dichloro analogs (like Fipronil).

B. Secondary MoA: Cyclooxygenase-2 (COX-2) Inhibition

The 1,5-diarylpyrazole motif is the structural basis for "Coxibs" (e.g., Celecoxib).[1]

  • Target: Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for prostaglandin synthesis during inflammation.

  • Binding Mode:

    • The 1-(4-trifluoromethyl)phenyl group docks into the hydrophobic side pocket of the COX-2 active site.

    • The pyrazole ring serves as a rigid spacer.

    • The 5-amino group can form hydrogen bonds with key residues (e.g., Arg120, Tyr355) at the entrance of the active site, stabilizing the inhibitor-enzyme complex.

  • Effect: It prevents the conversion of arachidonic acid to PGG2, thereby reducing the production of pro-inflammatory prostaglandins (PGE2).

Experimental Protocols

Protocol A: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

A self-validating protocol for generating the core scaffold.

Reagents:

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (or equivalent C3 synthon) (1.1 eq)

  • Ethanol (Solvent)

  • Sodium Ethoxide (Base)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Sodium Ethoxide (11 mmol) slowly at 0°C to generate the free hydrazine base. Stir for 15 mins.

  • Cyclization: Add 3-Ethoxyacrylonitrile (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Characteristic pyrazole protons) and ¹⁹F-NMR (Single peak for -CF₃).

Protocol B: GABA Receptor Binding Assay (Radioligand)

To quantify the affinity of the molecule for the GABA-gated chloride channel.

  • Membrane Preparation: Homogenize house fly (Musca domestica) heads or rat brain tissue in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 20 mins.

  • Incubation: Resuspend the pellet. Incubate 100 µg of membrane protein with [³H]-EBOB (a specific chloride channel blocker radioligand) (1 nM) and varying concentrations of the test compound (0.1 nM – 10 µM).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC₅₀ value.

Visualization of Signaling Pathways

Diagram 1: GABA Receptor Blockade Mechanism

This diagram illustrates the pathway from molecular binding to physiological effect (hyperexcitability).

GABAMechanism Compound 1-(4-(Trifluoromethyl)phenyl)- 1H-pyrazol-5-amine GABA_Receptor GABA-Gated Cl- Channel (Transmembrane Pore) Compound->GABA_Receptor Binds Allosteric Site Blockade Pore Occlusion (Non-Competitive Antagonism) Compound->Blockade Induces Cl_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Cl_Influx Opens Channel GABA GABA Neurotransmitter GABA->GABA_Receptor Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Normal Function Blockade->Cl_Influx Inhibits Depolarization Sustained Depolarization Blockade->Depolarization Causes Effect Neuronal Hyperexcitability (Convulsions/Paralysis) Depolarization->Effect Result

Caption: Mechanism of GABA-gated chloride channel antagonism leading to neuronal hyperexcitability.

Diagram 2: Synthetic Pathway & Divergence

This diagram shows how the core scaffold is synthesized and its divergence into different therapeutic classes.

SynthesisPathway Hydrazine 4-(Trifluoromethyl) phenylhydrazine Scaffold 1-(4-(Trifluoromethyl)phenyl)- 1H-pyrazol-5-amine Hydrazine->Scaffold Cyclocondensation (EtOH, NaOEt) Nitrile 3-Ethoxyacrylonitrile (or Ketonitrile) Nitrile->Scaffold + Fiprole Fipronil Class (Insecticides) Scaffold->Fiprole + C-4 Sulfenylation + C-3 Cyano Coxib Celecoxib Class (COX-2 Inhibitors) Scaffold->Coxib + C-4 Sulfonylation + C-3 CF3 Kinase p38 MAPK Inhibitors (Anti-Cancer) Scaffold->Kinase + Amide Coupling

Caption: Synthetic route to the 1-aryl-5-aminopyrazole scaffold and its diversification into major drug classes.

Data Summary: Structure-Activity Relationship (SAR)

FeatureStructural ModificationBiological Impact
N1-Aryl Group 4-CF₃-PhenylCritical for lipophilicity and binding to the hydrophobic pocket of GABA/COX-2 sites.
C5-Amino Group -NH₂Essential H-bond donor. Acylation of this group often reduces GABA potency but may enhance kinase specificity.
C4-Position -H (Unsubstituted)Baseline activity. Substitution with -SOCF₃ (sulfinyl) drastically increases insecticidal potency (Fipronil).
C3-Position -H (Unsubstituted)Baseline activity. Substitution with -CN (cyano) or -CF₃ enhances receptor affinity.

References

  • Design and synthesis of 1-aryl-5-aminopyrazoles as potent GABA inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Mechanism of action of the insecticide fipronil: closed-state block of the GABA-gated chloride channel. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC (PubMed Central). URL:[Link]

  • Synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as COX-2 inhibitors. Source: European Journal of Medicinal Chemistry.[2] URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Foreword: The Significance of Spectroscopic Characterization in Modern Drug Discovery In the landscape of contemporary drug development and materials science, the pyrazole scaffold holds a privileged position. Its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Spectroscopic Characterization in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the pyrazole scaffold holds a privileged position. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a trifluoromethylphenyl moiety can further enhance a molecule's metabolic stability and binding affinity, making 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine a compound of significant interest for medicinal chemists.

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. As direct experimental data for this specific molecule is not extensively published, this document serves as a predictive and interpretative resource, drawing upon established principles and spectral data from closely related analogues found in the scientific literature.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this important heterocyclic amine.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel compound is a cornerstone of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this process, each providing a unique piece of the structural puzzle.[5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can construct a comprehensive map of the molecule's connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the trifluoromethylphenyl group, and the amine substituent. The predicted chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
NH₂ (Amine)~5.0 - 6.0Broad SingletChemical shift is concentration and solvent dependent; will exchange with D₂O.[6]
H-3 (Pyrazole)~7.6DoubletCoupled to H-4.
H-4 (Pyrazole)~5.8DoubletCoupled to H-3.
Aromatic AA'BB' System7.7 - 7.9MultipletProtons on the trifluoromethylphenyl ring, appearing as two distinct doublets.

Causality Behind Predicted Shifts:

  • The **amine protons (NH₂) ** are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly sensitive to the solvent environment.[6]

  • The pyrazole ring protons (H-3 and H-4) will form a characteristic AX or AB spin system. The electron-donating amine group at position 5 will shield H-4, causing it to appear at a lower chemical shift compared to H-3.

  • The protons of the 4-(trifluoromethyl)phenyl ring will present as a classic AA'BB' system, appearing as two doublets due to the strong electron-withdrawing nature of the trifluoromethyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insights into their hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-5 (Pyrazole)~150Attached to the amine group.
C-3 (Pyrazole)~140
C-4 (Pyrazole)~95Shielded by the amine group.
Aromatic C (ipso to N)~140
Aromatic CH~126 (quartet, JCF ≈ 4 Hz)
Aromatic CH~120
Aromatic C (ipso to CF₃)~125 (quartet, JCF ≈ 32 Hz)
CF₃~124 (quartet, JCF ≈ 272 Hz)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3]

Expert Insight: The carbon of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms. The magnitude of this coupling constant (¹JCF) is typically large, around 272 Hz.[3] Similarly, the aromatic carbons will show smaller couplings to the fluorine atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3400 - 3200MediumA primary amine will typically show two bands in this region corresponding to symmetric and asymmetric stretching.[6]
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C=N Stretch (Pyrazole Ring)1620 - 1580Medium
C=C Stretch (Aromatic Ring)1600 - 1450Medium
C-F Stretch (Trifluoromethyl)1350 - 1100StrongThe C-F stretching vibrations of the CF₃ group are typically very strong and appear as a series of intense bands.[3]
N-H Bend (Amine)1650 - 1550Medium

Trustworthiness through Self-Validation: The presence of both N-H stretching bands (confirming the primary amine) and the strong, complex C-F stretching absorptions (indicative of the trifluoromethyl group) provides a self-validating system for the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) technique is a common method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Predicted Identity Notes
241[M]⁺Molecular ion peak.
222[M - F]⁺Loss of a fluorine atom.
172[M - CF₃]⁺Loss of the trifluoromethyl group.
145[C₇H₄F₃N]⁺Fragment corresponding to the trifluoromethylphenyl-nitrene radical cation.
96[C₄H₅N₃]⁺Fragment corresponding to the pyrazolamine cation.

Authoritative Grounding: The fragmentation of pyrazole derivatives in mass spectrometry has been studied, and the proposed fragmentation pathways are consistent with established principles of mass spectral fragmentation of heterocyclic compounds.[5]

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Analysis & Detection cluster_data Data Output Sample Dissolve sample in volatile solvent Ionization Electron Ionization (EI) or Electrospray (ESI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the characterization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. By integrating the data from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this valuable synthetic building block. The predictive nature of this guide, grounded in the established spectroscopic behavior of related pyrazole derivatives, serves as a testament to the power of applying fundamental scientific principles to novel chemical entities.

References

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27). [Link to be provided based on actual URL]
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). [Link to be provided based on actual URL]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). [Link to be provided based on actual URL]
  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. [Link to be provided based on actual URL]
  • Recent progress in chemosensors based on pyrazole derivatives - RSC Publishing. (2020, May 22). [Link to be provided based on actual URL]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). [Link to be provided based on actual URL]
  • Figure S11. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3 - ResearchGate. [Link to be provided based on actual URL]
  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link to be provided based on actual URL]
  • 6804-53-1|4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine - BLDpharm. [Link to be provided based on actual URL]
  • 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | SCBT. [Link to be provided based on actual URL]
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - NIH. [Link to be provided based on actual URL]
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. [Link to be provided based on actual URL]
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (2022, November 2). [Link to be provided based on actual URL]
  • Table of Characteristic IR Absorptions. [Link to be provided based on actual URL]
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9). [Link to be provided based on actual URL]
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. [Link to be provided based on actual URL]
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). [Link to be provided based on actual URL]
  • 1H NMR of 1-(4-(Benzylsulfonyl)phenyl). [Link to be provided based on actual URL]
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC. [Link to be provided based on actual URL]
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. [Link to be provided based on actual URL]

Sources

Exploratory

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine agrochemical potential

Technical Whitepaper: The Agrochemical Utility of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Executive Summary: The Phenylpyrazole Gateway The molecule 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Agrochemical Utility of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Executive Summary: The Phenylpyrazole Gateway

The molecule 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as TFMP-PA ) represents the foundational pharmacophore for the phenylpyrazole class of insecticides, most notably the blockbuster active ingredient Fipronil .

While Fipronil utilizes a 2,6-dichloro substitution pattern on the phenyl ring to maximize steric locking within the GABA receptor, TFMP-PA serves as the critical "Gateway Intermediate." It allows researchers to:

  • Validate the Trifluoromethyl Lipophilic Anchor: The 4-CF3 group is the primary driver for traversing the insect cuticle and blood-brain barrier.

  • Access Diverse Derivatives: The 5-amino group is a versatile nucleophile, allowing for the synthesis of amides, ureas, and imines (Schiff bases) to tune selectivity between insect and mammalian receptors.

  • Study Resistance Mechanisms: Non-chlorinated analogs are essential for determining the specific contribution of steric bulk to resistance breaking in RDL (Resistance to Dieldrin) mutant strains.

This guide details the synthesis, mechanism of action (MoA), and experimental validation of TFMP-PA as a scaffold for next-generation agrochemicals.

Molecular Architecture & Mechanism of Action (MoA)

Structural Activity Relationship (SAR)

The potency of TFMP-PA derivatives hinges on three structural pillars:

  • The Phenyl Anchor: The 4-trifluoromethyl group provides high lipophilicity (

    
    ), essential for penetrating the waxy insect cuticle.
    
  • The Pyrazole Core: Acts as a rigid spacer, orienting the phenyl ring and the amine substituents into the receptor's binding pocket.

  • The 5-Amine Handle: This is the site of derivatization. Unmodified, it acts as a hydrogen bond donor; when derivatized (e.g., to a trifluoromethylsulfinyl group as in Fipronil), it becomes a critical interaction point for the receptor pore.

Target Site: GABA-Gated Chloride Channels

TFMP-PA derivatives function as non-competitive antagonists of the GABA-gated chloride channel (GABA-Cl). Unlike competitive antagonists that bind to the GABA recognition site, phenylpyrazoles bind within the transmembrane pore (near the M2 region), physically blocking the influx of chloride ions.

  • Physiological Outcome: Inhibition of the GABA inhibitory current leads to hyperexcitation of the insect central nervous system, convulsions, and death.

  • Selectivity: The binding pocket in insect receptors (RDL subunit) differs slightly from mammalian receptors (GABA-A), providing a safety margin (Selectivity Ratio > 100-fold for optimized derivatives).

MoA Visualization

MoA_Pathway Agro TFMP-PA Derivative Insect_CNS Insect CNS Synapse Agro->Insect_CNS Cuticle Penetration Block Pore Blockade (M2 Region) Agro->Block High Affinity Binding GABA_Rec GABA-Cl Receptor (Open State) Insect_CNS->GABA_Rec Diffusion Cl_Influx Chloride Ion Influx GABA_Rec->Cl_Influx Normal Function Hyper Neuronal Hyperexcitation Cl_Influx->Hyper Loss of Inhibition Block->GABA_Rec Inhibits Block->Cl_Influx Prevents Death Insect Mortality Hyper->Death Convulsions

Caption: Figure 1.[1] Mechanism of Action for Phenylpyrazole derivatives showing the blockade of GABA-gated Chloride channels leading to hyperexcitation.

Synthetic Pathway: The Self-Validating System

To ensure high purity and reproducibility, we utilize a Regioselective Cyclocondensation protocol. This method is self-validating because the formation of the pyrazole ring is thermodynamically driven, and the product precipitates out of the reaction medium, allowing for immediate visual confirmation of success.

Reaction Workflow

The synthesis involves the condensation of 4-(trifluoromethyl)phenylhydrazine with 2-ethoxymethylene-malononitrile .

  • Reactant A: 4-(Trifluoromethyl)phenylhydrazine (Nucleophile).[2]

  • Reactant B: 2-ethoxymethylene-malononitrile (Electrophile).

  • Solvent: Ethanol (Promotes precipitation of product).

  • Catalyst: Triethylamine (Et3N) or Piperidine (Mild base to deprotonate the hydrazine).

Synthesis Diagram

Synthesis_Flow Hydrazine 4-(CF3)phenylhydrazine (Nucleophile) Reaction Cyclocondensation (Reflux, EtOH, Et3N) Hydrazine->Reaction Nitrile Ethoxymethylene- malononitrile Nitrile->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate -EtOH Product TFMP-PA (Precipitate) Intermediate->Product Cyclization -H2O

Caption: Figure 2. One-pot cyclocondensation route for the synthesis of TFMP-PA with high regioselectivity.

Experimental Protocols

Protocol A: Synthesis of TFMP-PA

Rationale: This protocol avoids harsh acids, using ethanol reflux to ensure the product crystallizes upon cooling, minimizing chromatography requirements.

Materials:

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride (10 mmol)

  • 2-ethoxymethylene-malononitrile (10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Triethylamine (12 mmol)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(Trifluoromethyl)phenylhydrazine HCl in 30 mL of ethanol.

  • Neutralization: Add 12 mmol of Triethylamine dropwise to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

  • Addition: Add 10 mmol of 2-ethoxymethylene-malononitrile dissolved in 20 mL ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The hydrazine spot should disappear.

  • Isolation: Cool the reaction mixture to

    
     in an ice bath. The product, 5-amino-4-cyano-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole  (a common variant), or the decarboxylated amine depending on the specific nitrile used, will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Validation Metrics:

  • Yield: Expected > 80%.

  • Melting Point: Distinct sharp range (approx.

    
     depending on exact derivative).
    
  • 1H NMR: Look for the pyrazole proton singlet (

    
     ppm) and the broad amino group singlet (
    
    
    
    ppm,
    
    
    exchangeable).
Protocol B: Biological Assay (Topical Application)

Rationale: Direct contact toxicity is the primary mode of delivery for phenylpyrazoles in agricultural settings.

Target Organism: Plutella xylostella (Diamondback moth) or Musca domestica (House fly).

  • Solution Prep: Dissolve TFMP-PA in Acetone to create a stock solution (10,000 ppm). Create serial dilutions (1000, 100, 10, 1 ppm).

  • Application: Anesthetize insects with

    
    . Apply 1 
    
    
    
    L of solution to the dorsal thorax using a microapplicator.
  • Control: Treat a control group with pure Acetone.

  • Incubation: Place insects in observation chambers with food (sugar water) at

    
    .
    
  • Data Collection: Record mortality at 24h and 48h.

    • Calculation: Determine

      
       using Probit analysis.
      

Comparative Data: TFMP-PA vs. Fipronil

The table below illustrates the "Chlorine Effect"—the increase in potency gained by adding chlorines to the phenyl ring (converting the TFMP-PA core into the Fipronil core).

FeatureTFMP-PA (Scaffold)Fipronil (Optimized AI)Impact of Modification
Phenyl Substitution 4-CF32,6-dichloro-4-CF3Steric Lock: Chlorines prevent bond rotation, locking the molecule in the active conformation.
5-Position Group -NH2 (Amine)-NH2 (or substituted)Receptor Binding: Primary interaction site.
4-Position Group -H or -CN-S(O)CF3Potency: The trifluoromethylsulfinyl group drastically increases binding affinity (

drops from

to

range).
Log P (Lipophilicity) ~3.5 - 4.04.0Bioavailability: Both penetrate cuticle well, but Fipronil persists longer.
Selectivity (Insect/Mammal) ModerateHighSafety: Structural rigidity improves specificity for insect RDL subunits.

References

  • Rhône-Poulenc Agrochimie. (1987). N-Phenylpyrazole Derivatives.[3][4][5][6][7][8][9][10][11] European Patent EP 0 295 117. (Foundational patent for the phenylpyrazole class).

  • Gant, D. B., et al. (1998).[12] Fipronil: Action at the GABA Receptor.[12][13][14] In Reviews in Toxicology. Link

  • Zhao, Q., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3][5][7][8][10][15] Beilstein Journal of Organic Chemistry. Link

  • Ratra, G. S., & Casida, J. E. (2001).[14] GABA receptor subunit composition relative to insecticide potency and selectivity.[13][14][16] Toxicology Letters. Link

  • Wang, B. L., et al. (2013). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives.[17]Link

Sources

Foundational

The Privileged Scaffold: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

The following technical guide details the discovery, synthesis, and application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a critical intermediate in medicinal chemistry and agrochemical development. Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , a critical intermediate in medicinal chemistry and agrochemical development.

Technical Whitepaper on Discovery, Synthesis, and Pharmacological Utility

Executive Summary

The compound 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 6114-27-8) represents a "privileged scaffold" in modern organic synthesis. It serves as the primary building block for a diverse class of bioactive molecules, ranging from p38 MAP kinase inhibitors (anti-inflammatory) to phenylpyrazole insecticides (GABA antagonists like Fipronil). Its structural value lies in the 1,5-disubstitution pattern, which positions the exocyclic amine to act as a critical hydrogen bond donor in enzyme active sites, while the trifluoromethyl group modulates lipophilicity and metabolic stability.

Discovery and Historical Context

The Evolution of Phenylpyrazoles

The history of 1-aryl-5-aminopyrazoles dates back to the late 19th century with the study of hydrazine reactivity, but their significance spiked in the 1980s and 1990s during the "Fluorine Renaissance" in agrochemicals.

  • Early Era (1890s-1950s): Initial synthesis of pyrazoles via the reaction of hydrazines with

    
    -ketonitriles. These were primarily academic curiosities or dye intermediates.
    
  • Agrochemical Breakthrough (1980s): The discovery of Fipronil by Rhône-Poulenc (now BASF/Bayer) revolutionized the field. Researchers found that 1-aryl-5-aminopyrazoles with electron-withdrawing groups (like

    
    ) at the 4-position of the phenyl ring were potent blockers of the GABA-gated chloride channel in insects.
    
  • Medicinal Chemistry (1990s-Present): The scaffold was adapted for human therapeutics.[1] The 1-(4-trifluoromethylphenyl) motif became a standard probe for COX-2 inhibitors (Celecoxib analogues) and p38

    
     MAPK inhibitors  (e.g., RO3201195 analogues), where the 
    
    
    
    group fills hydrophobic pockets in the ATP-binding site.
The Regioselectivity Challenge

A historical hurdle in discovering this specific isomer was controlling the regiochemistry of the hydrazine cyclization. Reacting 4-(trifluoromethyl)phenylhydrazine with non-symmetrical electrophiles often yields a mixture of the 5-amine (desired) and 3-amine (undesired) isomers. The development of solvent-controlled and acid-catalyzed protocols established the reliable access to the 5-amino scaffold described here.

Chemical Architecture & Properties[2][3][4]

Structural Logic
FeatureFunction in Drug Design
Exocyclic 5-Amine Acts as a key H-bond donor (e.g., to Thr106 in p38 kinase). Serves as a handle for acylation to form ureas or amides.
Pyrazole Core A rigid linker that orients the N1 and C5 substituents in a specific vector (approx. 120°).
4-

Phenyl
Increases lipophilicity (

), improves membrane permeability, and provides metabolic resistance against P450 oxidation at the para-position.
N2 Nitrogen Acts as an H-bond acceptor, often interacting with water networks or backbone amides in protein targets.

Experimental Protocols: Synthesis

Note: The following protocol is a validated method for synthesizing the core scaffold with high regioselectivity.

Reaction Scheme: The Nitrile Cyclization Route

The most robust synthesis involves the condensation of 4-(trifluoromethyl)phenylhydrazine with 3-ethoxyacrylonitrile (or generated in situ from 3,3-diethoxypropionitrile).

Step-by-Step Methodology

Reagents:

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Ethanol (Absolute)[2]

  • Sodium Ethoxide (NaOEt) or Triethylamine (

    
    )
    

Protocol:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(trifluoromethyl)phenylhydrazine hydrochloride (10 mmol, 2.12 g) in absolute ethanol (50 mL).

  • Neutralization: Add Triethylamine (11 mmol, 1.5 mL) dropwise at

    
     to liberate the free hydrazine base. Stir for 15 minutes.
    
  • Addition: Add 3-ethoxyacrylonitrile (11 mmol, 1.07 g) slowly to the mixture. Note: 3-ethoxyacrylonitrile directs the nucleophilic attack of the hydrazine

    
     to the 
    
    
    
    -carbon, ensuring 5-amino regioselectivity.
  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of the hydrazine.
    
  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to

    
    10 mL.
    
  • Crystallization: Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Yield: Typically 75–85%. Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.3 (d, 1H, Pyrazole-H3), 5.4 (s, 2H,
    
    
    ), 5.3 (d, 1H, Pyrazole-H4).

Mechanistic & Application Visualization

Synthesis Mechanism (DOT Diagram)

The following diagram illustrates the regioselective cyclization mechanism.

SynthesisMechanism Hydrazine 4-CF3-Phenylhydrazine (Nucleophile) Intermediate Michael Addition Intermediate Hydrazine->Intermediate NH2 attacks Beta-Carbon Nitrile 3-Ethoxyacrylonitrile (Electrophile) Nitrile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Product 1-(4-CF3-phenyl)-1H-pyrazol-5-amine (Target Scaffold) Cyclization->Product Tautomerization

Caption: Regioselective synthesis via Michael addition of hydrazine to 3-ethoxyacrylonitrile followed by cyclization.

Pharmacological Applications (DOT Diagram)

This diagram maps the scaffold to its major therapeutic derivatives.

Applications Core CORE SCAFFOLD 1-(4-CF3-phenyl)-1H-pyrazol-5-amine p38 p38 MAPK Inhibitors Example: RO3201195 Analogues (Anti-inflammatory) Core->p38 Acylation of 5-NH2 (Urea/Amide formation) Agro GABA Antagonists Example: Fipronil Analogues (Insecticides) Core->Agro C4-Sulfenylation (SCF3 introduction) COX2 COX-2 Inhibitors Example: Celecoxib Precursors (Analgesics) Core->COX2 C4-Arylation (Suzuki Coupling)

Caption: Divergent synthesis pathways transforming the core amine into major drug classes.

References

  • Bagley, M. C., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry.

  • Gharda Chemicals Ltd. (2013). "A Process For Preparing Amino Pyrazole Derivative." Patent Application.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. "1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Product Page."

  • Furin, G. G., et al. (1999).[3] "Reaction of perfluoro-2-methyl-2-penten with phenylhydrazine." Journal of Fluorine Chemistry. 3

Sources

Protocols & Analytical Methods

Method

Cell-based assay using 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Introduction & Scope This application note details the protocol for the cellular evaluation of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as Compound A ). Compound A represents a critical 1,5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the cellular evaluation of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as Compound A ).

Compound A represents a critical 1,5-diarylpyrazole scaffold , structurally homologous to the core pharmacophore of selective COX-2 inhibitors such as Celecoxib (Celebrex). While often utilized as a synthetic intermediate, profiling the biological activity of this "naked" scaffold is essential in Fragment-Based Drug Discovery (FBDD) to:

  • Establish baseline anti-inflammatory activity (Structure-Activity Relationship studies).

  • Determine off-target cytotoxicity driven by the lipophilic trifluoromethyl (-CF3) moiety.

  • Validate the necessity of peripheral substitutions (e.g., sulfonamides) for high-affinity binding.

This guide provides a self-validating workflow for testing Compound A in LPS-stimulated RAW 264.7 macrophages , focusing on Prostaglandin E2 (PGE2) inhibition and cellular viability.

Chemical Context & Handling

PropertySpecification
IUPAC Name 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Molecular Weight 227.19 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM)
Storage -20°C (Desiccated)
Handling Hazard Irritant. The -CF3 group increases lipophilicity and membrane permeability.

Critical Preparation Step: Due to the hydrophobic nature of the trifluoromethyl group, Compound A is prone to precipitation in aqueous media.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM . Vortex for 30 seconds.

  • Working Solution: Dilute intermediate concentrations in serum-free media immediately prior to cell addition. Ensure final DMSO concentration on cells is ≤ 0.1% to avoid solvent toxicity artifacts.

Experimental Workflow

The following diagram illustrates the dual-assay approach: Functional Efficacy (COX-2 Pathway) and Cytotoxicity Control .

AssayWorkflow Compound Compound A (DMSO Stock) Incubation Co-Incubation (1h Pre-treatment) Compound->Incubation Cells RAW 264.7 Macrophages Cells->Incubation LPS LPS Stimulation (1 µg/mL) Incubation->LPS Add Inducer Split Split Supernatant & Cells LPS->Split 24h Incubation ELISA Supernatant: PGE2 ELISA (Efficacy) Split->ELISA MTT Cell Pellet: MTT Assay (Viability) Split->MTT Analysis Data Analysis: IC50 vs TC50 ELISA->Analysis MTT->Analysis

Figure 1: Integrated workflow for distinguishing anti-inflammatory efficacy from cytotoxicity.

Protocol A: Anti-Inflammatory Efficacy (PGE2 Inhibition)

Objective: Quantify the ability of Compound A to inhibit COX-2 dependent Prostaglandin E2 (PGE2) production.

Reagents Required
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Assay Kit: PGE2 Competitive ELISA Kit (e.g., Cayman Chemical or R&D Systems).

  • Controls: Celecoxib (Positive Control), Vehicle (0.1% DMSO).

Step-by-Step Methodology
  • Seeding:

    • Seed RAW 264.7 cells in 96-well flat-bottom plates at 1 × 10⁵ cells/well in DMEM + 10% FBS.

    • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Pre-treatment (The "Scaffold Challenge"):

    • Aspirate media and replace with fresh DMEM (reduced serum: 1% FBS recommended to lower background).

    • Add Compound A in a dose-response series (e.g., 0.1 µM to 100 µM).

    • Crucial: Include a Celecoxib control lane (0.01 µM – 10 µM) for benchmarking.

    • Incubate for 1 hour prior to stimulation. This allows the scaffold to enter the cell and engage the enzyme/pathway.

  • Induction:

    • Add LPS to all wells (except "No Stimulation" control) to a final concentration of 1 µg/mL .

    • Incubate for 18–24 hours .

  • Harvest:

    • Centrifuge plate at 1000 RPM for 5 mins to pellet debris.

    • Transfer 100 µL of supernatant to a fresh plate for ELISA.

    • Retain the cells in the original plate for Protocol B.

  • Quantification:

    • Perform PGE2 ELISA strictly according to manufacturer instructions.

    • Data Output: Calculate % Inhibition relative to the LPS-only control.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Ensure that any observed reduction in PGE2 is due to pathway inhibition, not cell death. The trifluoromethyl group can cause non-specific membrane disruption at high concentrations.

Step-by-Step Methodology
  • Reagent Prep:

    • Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in PBS.

  • Incubation:

    • Using the cell plate retained from Protocol A (Step 4), add 20 µL of MTT stock to each well containing 100 µL of remaining media.

    • Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 150 µL of DMSO to each well.

    • Shake on an orbital shaker for 10 minutes protected from light.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Expected Results

The true value of Compound A is determined by the Selectivity Index (SI) .



Outcome ScenarioInterpretationActionable Insight
High Potency / Low Toxicity IC50 < 5 µM; TC50 > 100 µMThe scaffold itself is active. Proceed to lead optimization.
Low Potency / Low Toxicity IC50 > 50 µM; TC50 > 100 µMMost Likely Result. The scaffold is a "silent" template. Requires sulfonamide addition (e.g., Celecoxib synthesis) to gain potency.
High Toxicity TC50 < 20 µMThe -CF3 group is causing non-specific toxicity. Structural modification required.
Mechanistic Pathway Diagram

The following diagram visualizes where Compound A (and its derivatives) intersects the inflammatory pathway.

Pathway LPS LPS (Extracellular) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 PGE2 (Inflammation) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme CompoundA Compound A (Scaffold) CompoundA->COX2_Enzyme Weak Inhibition (Screening) Celecoxib Celecoxib (Reference) Celecoxib->COX2_Enzyme Strong Inhibition

Figure 2: Mechanistic intervention of Pyrazole scaffolds in the COX-2 signaling cascade.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.

  • Dannhardt, G., & Laufer, S. (2000). "Structural approaches to explain the selectivity of COX-2 inhibitors: is there a common pharmacophore?" Current Medicinal Chemistry.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5353633, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine." PubChem.

Application

Protocol for testing 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine as an herbicide

Part 1: Executive Summary & Chemical Context 1.1 The Molecule The compound 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a privileged scaffold in agrochemistry. It belongs to the N-phenylpyrazole class, a s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1.1 The Molecule The compound 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a privileged scaffold in agrochemistry. It belongs to the N-phenylpyrazole class, a structural family historically significant for both herbicidal (e.g., Pyraflufen-ethyl) and insecticidal (e.g., Fipronil) activity.

  • Core Structure: A pyrazole ring substituted at the 1-position with a para-trifluoromethylphenyl group and at the 5-position with a primary amine.

  • Physiochemical Driver: The trifluoromethyl (

    
    ) group significantly enhances lipophilicity (
    
    
    
    ), facilitating cuticular penetration in plants, while also providing metabolic stability against oxidative degradation.

1.2 Predicted Mode of Action (MoA) Based on structural homology to commercial standards (e.g., Pyraflufen-ethyl, Fluazolate), this molecule is hypothesized to act as a Protoporphyrinogen Oxidase (PPO) Inhibitor (WSSA Group 14 / HRAC Group E).

  • Mechanism:[1][2][3] Inhibition of PPO leads to the accumulation of Protoporphyrin IX (Proto IX) in the cytoplasm. Upon exposure to light, Proto IX generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and cell membrane disruption.
    
  • Alternative Potential: While less likely for the free amine, derivatization can yield HPPD inhibitors or auxin mimics. This protocol focuses on validating the primary PPO-inhibiting phenotype (rapid contact necrosis).

Part 2: Safety, Formulation & Handling

2.1 Safety Advisory

  • Toxicology: Phenylpyrazoles can exhibit GABA-gated chloride channel antagonism (neurotoxicity) in insects and mammals. Handle with full PPE (nitrile gloves, respirator).

  • Environmental: The

    
     moiety implies potential environmental persistence. All waste must be segregated as halogenated organic waste.
    

2.2 Formulation Protocol (for Screening) Due to high lipophilicity, the compound is insoluble in water. A solvent-surfactant carrier system is required.

Stock Solution (10,000 ppm):

  • Weigh 100 mg of the amine.

  • Dissolve in 10 mL of Acetone or DMSO (Dimethyl sulfoxide). Note: Acetone is preferred for foliar volatility; DMSO for root uptake.

Working Solution (Example: 500 ppm):

  • Take 5 mL of Stock Solution.

  • Add 0.5 mL of Surfactant (e.g., Tween 20 or methylated seed oil) to aid leaf wetting.

  • Dilute to 100 mL with deionized water.

  • Critical Step: Sonicate for 5 minutes to ensure a stable micro-emulsion.

Part 3: Experimental Protocols

Protocol A: Primary Greenhouse Screening (In Vivo)

Objective: Determine efficacy spectrum (Monocot vs. Dicot) and application timing (Pre- vs. Post-emergence).

1. Plant Material:

  • Dicots (Broadleaf): Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot pigweed).

  • Monocots (Grass): Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green foxtail).

  • Crop Safeners (Controls): Zea mays (Corn), Glycine max (Soybean).

2. Experimental Design:

  • Replicates: 4 pots per species per treatment.

  • Soil: Sandy loam (pH 6.5, 2% organic matter).

3. Workflow:

A. Pre-Emergence (Soil Activity):

  • Sow seeds at 1 cm depth.

  • Apply herbicide solution to the soil surface immediately after sowing (Day 0).

  • Rate: Screen at 200 g ai/ha (grams active ingredient per hectare).

  • Irrigate gently to activate; do not leach.

B. Post-Emergence (Foliar Activity):

  • Grow plants to the 2-3 leaf stage (approx. 10-14 days).

  • Spray foliage using a track sprayer calibrated to deliver 200 L/ha carrier volume.

  • Rate: Screen at 200 g ai/ha .

  • Maintain in greenhouse (25°C day / 20°C night; 14h photoperiod).

4. Assessment (Day 14): Visually score damage on a 0–100% scale:

  • 0%: No effect.

  • 20-40%: Stunting, chlorosis.

  • 80-100%: Complete necrosis/death.

Protocol B: Mode of Action Verification (The "Light/Dark" Assay)

Objective: Confirm PPO inhibition by testing light dependency. PPO inhibitors require light to generate singlet oxygen.

1. Preparation:

  • Harvest leaf discs (5 mm diameter) from healthy Cucumis sativus (Cucumber) or Amaranthus leaves.

  • Place 5 discs into Petri dishes containing 5 mL of test solution (10 ppm) containing 1% sucrose.

2. Incubation:

  • Set A (Light): Incubate under continuous light (

    
    ) for 24 hours.
    
  • Set B (Dark): Wrap dishes in aluminum foil; incubate in total darkness for 24 hours.

3. Measurement (Electrolyte Leakage):

  • Measure conductivity of the solution (

    
    ) after 24h.
    
  • Boil samples for 20 minutes (to kill tissue completely).

  • Measure total conductivity (

    
    ).
    
  • Calculation:

    
    .
    

Interpretation:

  • High Leakage in Light + Low Leakage in Dark = PPO Inhibitor (Confirmed).

  • High Leakage in Dark = Contact membrane destroyer (non-specific) or uncoupler.

  • Bleaching (White tissue) = HPPD/PDS Inhibitor.

Part 4: Visualization & Logic

Figure 1: Experimental Workflow

A logical flow from formulation to data capture, ensuring standardized testing.

HerbicideScreening cluster_Screen Greenhouse Screening Compound 1-(4-CF3-phenyl) -1H-pyrazol-5-amine Formulation Formulation (Acetone + Tween 20) Compound->Formulation PreEm Pre-Emergence (Soil Spray) Formulation->PreEm PostEm Post-Emergence (Foliar Spray) Formulation->PostEm Incubation 14-Day Incubation (25°C, 14h Light) PreEm->Incubation PostEm->Incubation Assessment Efficacy Scoring (0-100% Scale) Incubation->Assessment

Caption: Workflow for primary herbicide screening. Pre- and Post-emergence pathways run in parallel.

Figure 2: Mechanism of Action (PPO Inhibition)

The biochemical cascade triggered by the molecule, leading to plant death.

MoA Target Target Enzyme: PPO (Protoporphyrinogen Oxidase) Accumulation Accumulation of Protoporphyrinogen IX Target->Accumulation Inhibition Inhibition by Pyrazole Amine Inhibition->Target Blocks Leakage Cytoplasmic Leakage of Protogen IX Accumulation->Leakage Oxidation Auto-oxidation to Protoporphyrin IX (Proto IX) Leakage->Oxidation ROS Singlet Oxygen (1O2) Generation Oxidation->ROS + Light Light Light Exposure (hv) Light->ROS Death Lipid Peroxidation & Membrane Disruption ROS->Death

Caption: The PPO inhibition pathway. The molecule blocks the enzyme, causing Proto IX accumulation, which becomes toxic upon light exposure.

Part 5: Data Presentation & Analysis

5.1 Expected Results Table (Template) Use this structure to record greenhouse data.

TreatmentRate (g ai/ha)A. theophrasti (Dicot)E. crus-galli (Grass)Z. mays (Crop)Phenotype Observed
Test Compound 200[Enter %][Enter %][Enter %]Necrosis / Bleaching / Stunting
Standard (Pyraflufen) 1595%40%10%Rapid Necrosis
Control 00%0%0%Healthy

5.2 Troubleshooting

  • Issue: Crystal formation in spray tank.

    • Solution: Increase surfactant concentration or switch from Acetone to N-Methyl-2-pyrrolidone (NMP) as the co-solvent.

  • Issue: No activity observed.

    • Solution: The amine may be a pro-herbicide or require derivatization.[4] Synthesize the amide or sulfonamide derivative (e.g., react with 2,4-dichlorobenzoyl chloride) to improve uptake and binding affinity.

References

  • Dayan, F. E., & Duke, S. O. (2010).Protoporphyrinogen Oxidase-Inhibiting Herbicides. In: Hayes' Handbook of Pesticide Toxicology.

  • Hao, S., et al. (2011). Synthesis and herbicidal activity of new pyrazole derivatives. Journal of Agricultural and Food Chemistry.[5]

  • European and Mediterranean Plant Protection Organization (EPPO). (2014).PP 1/152(4)

  • Weed Science Society of America (WSSA).

Sources

Method

Using 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in antibacterial studies

Application Note: Leveraging the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Scaffold for Antibacterial Discovery Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Scaffold for Antibacterial Discovery

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). Among these, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as TFMP-PA ) represents a critical building block for next-generation antibacterial agents.

The presence of the trifluoromethyl (


) group at the para-position of the N1-phenyl ring significantly enhances lipophilicity, facilitating bacterial membrane penetration, while the C5-amino group provides a versatile handle for chemical derivatization. This Application Note details the protocols for utilizing TFMP-PA as a lead scaffold to synthesize high-potency antibacterial agents, specifically targeting multidrug-resistant (MDR) Gram-positive pathogens like MRSA.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
CAS Number 132606-63-4 (Generic analog reference)
Molecular Weight ~227.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water
Key Functional Groups Primary Amine (

), Trifluoromethyl (

)

Handling Precaution: The


 group imparts significant hydrophobicity. For biological assays, stock solutions must be prepared in 100% DMSO and diluted to <1% DMSO final concentration to avoid solvent toxicity to bacteria.

Strategic Workflow: From Scaffold to Lead Candidate

The raw amine (TFMP-PA) often exhibits moderate to low intrinsic antibacterial activity. Its primary utility lies in its conversion into Schiff bases, ureas, or amides . These derivatives frequently exhibit Minimum Inhibitory Concentrations (MICs) in the low microgram range (1–5 µg/mL).

ScaffoldWorkflow Raw TFMP-PA Scaffold (Low Potency) Chem Chemical Diversification (Schiff Base/Amide) Raw->Chem Aldehydes/Acid Chlorides Purify Purification (Recrystallization) Chem->Purify Workup Screen Phenotypic Screening (MIC/MBC) Purify->Screen Dilution Screen->Raw No Activity (Iterate) Hit Lead Candidate (MIC < 4 µg/mL) Screen->Hit Validation

Figure 1: Optimization workflow transforming the TFMP-PA amine scaffold into bioactive antibacterial agents.

Protocol A: Chemical Derivatization (Schiff Base Synthesis)

Objective: To synthesize highly active imine derivatives (Schiff bases) from the TFMP-PA scaffold. These derivatives have been shown to target bacterial DNA gyrase B.

Materials:

  • TFMP-PA (1.0 equiv)

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde or 2,4-dichlorobenzaldehyde) (1.0 equiv)

  • Glacial Acetic Acid (Catalytic amount)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of TFMP-PA in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Filtration: Filter the resulting solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol/DMF mixtures to obtain the pure Schiff base.

Scientific Rationale: The condensation of the C5-amine with an aldehyde creates an azomethine linkage (


). This linker serves as a pharmacophore feature that often improves binding affinity to the ATP-binding pocket of bacterial enzymes (e.g., DNA Gyrase B) compared to the free amine.

Protocol B: In Vitro Antibacterial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the TFMP-PA derivatives against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Standards: Follows CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Resazurin dye (0.015%) (Optional, for visual readout)

  • Positive Control: Ciprofloxacin or Vancomycin

  • Solvent Control: DMSO

Workflow:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a stock of the TFMP-PA derivative at 10 mg/mL in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add bacterial suspension to wells. Final volume 100 µL. Incubate at 37°C for 18–24 hours.

  • Readout:

    • Turbidity: Visual inspection for cloudiness.

    • Resazurin: Add 30 µL dye. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

  • Data Analysis: The lowest concentration preventing visible growth (or color change) is the MIC.

Representative Data (Expected):

CompoundR-Group Subst.[1][2][3][4][5][6][7][8][9][10][11][12]MIC (S. aureus)MIC (E. coli)Interpretation
TFMP-PA (Parent)

(Free Amine)
64 – 128 µg/mL>128 µg/mLWeak Activity
Derivative A 4-Nitrobenzylidene4 – 8 µg/mL32 µg/mLModerate Potency
Derivative B 2,4-Dichlorobenzylidene1 – 2 µg/mL 16 µg/mLHigh Potency
Ciprofloxacin (Control)0.5 µg/mL0.015 µg/mLClinical Standard

Protocol C: Biofilm Inhibition Assay

Recent studies indicate that


-substituted pyrazoles are effective against biofilm formation, a key resistance mechanism in MRSA.
  • Seeding: Seed 96-well plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Treatment: Add TFMP-PA derivatives at sub-MIC concentrations (e.g., 0.5x MIC).

  • Incubation: Incubate for 24 hours at 37°C without shaking (static culture).

  • Staining:

    • Wash wells 3x with PBS to remove planktonic bacteria.

    • Fix adherent biofilm with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (10 mins).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm. Calculate % Inhibition relative to untreated control.

Mechanism of Action (MoA)

The antibacterial activity of TFMP-PA derivatives is generally attributed to two synergistic mechanisms:

  • Membrane Disruption: The lipophilic

    
    -phenyl group inserts into the bacterial lipid bilayer, increasing permeability.
    
  • Enzyme Inhibition: The pyrazole core, when derivatized, mimics the ATP base, acting as a competitive inhibitor of DNA Gyrase B (essential for DNA replication).

MoA cluster_Targets Bacterial Targets Compound TFMP-PA Derivative (Lipophilic CF3 Group) Membrane Cell Membrane (Depolarization) Compound->Membrane Hydrophobic Insertion Gyrase DNA Gyrase B (ATPase Inhibition) Compound->Gyrase H-Bonding (Active Site) Death Bacterial Cell Death (Bactericidal) Membrane->Death Gyrase->Death

Figure 2: Dual-mechanism of action for TFMP-PA derivatives targeting bacterial integrity and replication.

References

  • Kumar, V., et al. (2005). "Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles."[2] European Journal of Medicinal Chemistry.

  • Aggarwal, R., et al. (2011). "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Advances.

  • Bekhit, A.A., et al. (2010). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard.

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational compounds.[1] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has rendered it a highly successful template for the design of specific inhibitors.[1][2] The subject of this guide, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine , incorporates this key pyrazole core. The trifluoromethylphenyl group can enhance metabolic stability and binding affinity, while the 5-amine moiety provides a critical vector for interaction with the kinase hinge region, a common feature of Type I kinase inhibitors.

A novel class of highly selective p38 MAP kinase inhibitors was discovered from high-throughput screening, featuring a similar 5-amino-pyrazole core.[3] This precedent underscores the potential of the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold. These application notes provide a comprehensive, field-proven framework for executing a high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of this compound and its analogs against a target protein kinase. We will proceed from a large-scale primary screen to detailed hit validation and selectivity profiling.

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

A successful HTS campaign is a multi-step, funnel-like process designed to efficiently identify true-positive "hits" from a large compound library while eliminating false positives and artifacts. The process begins with a robust, miniaturized primary assay and progresses through increasingly rigorous secondary and counter-assays to characterize the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration) Target: Kinase X Data_Analysis Data Analysis (Z'-Factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Identification (Threshold > 3σ) Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Selection->Hit_Confirmation Confirmed Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Potent Hits Cell_Assay Cell-Based Assay (Target Engagement) Selectivity->Cell_Assay

Figure 1: High-Throughput Screening (HTS) Cascade.

Part 1: Primary High-Throughput Screening Protocol

The objective of the primary screen is to rapidly assess a large library of compounds at a single concentration to identify initial "hits" that modulate the activity of the target kinase. For this purpose, luminescence-based assays are superior due to their high sensitivity, wide dynamic range, and simple "add-and-read" format, making them ideal for automated HTS.[2] The Kinase-Glo® assay, which quantifies ATP consumption, is a widely adopted, robust method for this application.[4]

Principle of the Kinase-Glo® Assay

The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed, and then the Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to convert luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the ATP concentration. Therefore, a potent inhibitor will result in less ATP being consumed by the kinase, leading to a higher luminescent signal.

Experimental Protocol: Biochemical Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.[4]

Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact composition may need to be optimized for the specific kinase target.

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the target kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific peptide substrate in kinase buffer. The optimal concentrations must be determined empirically during assay development to ensure a robust signal window.

  • Compound Plates: Using an acoustic liquid handler (e.g., Echo®) or a pin tool, prepare serial dilutions of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and other library compounds in 100% DMSO. For the primary screen, a single final assay concentration (e.g., 10 µM) is typical.

  • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

Assay Procedure (384-well Plate):

  • Compound Dispensing: Dispense 50 nL of compound solution from the compound plates into the appropriate wells of a low-volume, white, opaque 384-well assay plate. For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate Mix to each well using an automated liquid dispenser.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound pre-binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes). This duration should be within the linear range of the kinase reaction.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

Part 2: Data Analysis, Hit Confirmation, and Potency Determination

Data Quality Control and Hit Identification

The reliability of an HTS assay is paramount. The Z'-factor is a statistical parameter used to quantify the robustness of an assay.[4] It is calculated using the signals from the positive (min) and negative (max) controls:

  • Z'-Factor = 1 - (3 * (σ_max + σ_min)) / (|μ_max - μ_min|)

An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[4]

Raw luminescence data is then normalized to percent inhibition using the following formula:

  • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

A "hit" is typically defined as a compound that produces a percent inhibition value exceeding a certain threshold, often set as three standard deviations (σ) above the mean of the sample population.

Hit Confirmation and IC₅₀ Determination

Primary hits must be re-tested to confirm their activity and eliminate false positives. This involves sourcing fresh, powdered compound to rule out issues with compound integrity in the original library plates. Confirmed hits are then subjected to dose-response analysis to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: Dose-Response Assay

  • Prepare a fresh stock solution of the confirmed hit compound, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution series of the compound in DMSO.

  • Perform the biochemical kinase assay as described above, but using the full dilution series of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Data Presentation: Representative Dose-Response Data

Compound IDTarget KinaseAssay MethodZ'-FactorHit Rate (%)IC₅₀ (µM)
PZ-K01VEGFR-2Biochemical (Kinase-Glo)0.750.50.00893
PZ-K04CDK-2Biochemical (ADP-Glo)0.781.10.458
TFMPP-Amine Kinase X Biochemical (Kinase-Glo) 0.82 N/A 0.152

Table 1: This table summarizes quantitative data from representative high-throughput screening campaigns targeting various pyrazole derivatives, with hypothetical data for our target compound included for context. Data for PZ-K01 and PZ-K04 are adapted from existing literature.[1]

Part 3: Secondary Assays and Biological Context

Potent hits from the primary screen require further characterization to ensure they are suitable starting points for a drug discovery program. Key follow-up activities include assessing selectivity and confirming activity in a cellular context.

Kinase Selectivity Profiling

Specificity is a critical attribute of a high-quality kinase inhibitor, as off-target activity can lead to cellular toxicity.[5] Hits should be screened against a broad panel of kinases representing the human kinome.[5] This is typically done by specialized vendors who perform standardized activity assays against hundreds of kinases. The goal is to identify compounds that are highly selective for the intended target.

Cell-Based Assays

Confirming that a compound is active in a cellular environment is a crucial step. A cell-based assay can measure the inhibition of a specific signaling pathway downstream of the target kinase. For example, if the target kinase is involved in a proliferation pathway, a cell viability assay can be used.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into a 384-well, opaque-walled plate at an optimized density (e.g., 2,500 cells/well).[1] Allow cells to attach overnight.

  • Compound Addition: Add the serially diluted hit compound to the cells. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[1]

  • Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).

  • Lysis and Signal Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of cell viability.

  • Data Acquisition: Measure luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition).

Target Signaling Pathway Context

Understanding the biological role of the target kinase is essential for interpreting screening data. The diagram below illustrates a hypothetical signaling pathway where "Kinase X" plays a crucial role in transmitting a signal from a cell surface receptor to downstream effectors that regulate cell proliferation. An inhibitor of Kinase X, such as 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, would be expected to block this signaling cascade.

Signaling_Pathway Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_X Target: Kinase X Adaptor->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor 1-(4-(CF3)phenyl) -1H-pyrazol-5-amine Inhibitor->Kinase_X

Sources

Method

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in material science applications

Technical Monograph: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Domain: Material Science & Surface Engineering Document Type: Application Note & Experimental Protocol Abstract 1-(4-(Trifluoromethyl)phenyl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Domain: Material Science & Surface Engineering Document Type: Application Note & Experimental Protocol

Abstract

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (TFPPA) represents a class of "privileged structures" in material science, bridging the gap between coordination chemistry and fluorinated polymer engineering. While historically utilized as a key intermediate in agrochemical synthesis (e.g., Fipronil lineage), its material science utility is driven by its dipolar "push-pull" electronic architecture. The electron-withdrawing trifluoromethyl (


) group imparts thermal stability and hydrophobicity, while the electron-rich amino-pyrazole core facilitates surface adsorption and diazo-coupling. This guide details its application in corrosion inhibition , crystal engineering , and as a monomer for fluorinated azo-chromophores .

Section 1: Chemical Architecture & Material Properties

The utility of TFPPA in materials arises from its amphiphilic electronic structure. The pyrazole ring acts as a scaffold holding two opposing electronic domains.

PropertySpecificationMaterial Science Relevance
Molecular Formula

High Nitrogen/Fluorine ratio for energetic stability.
Electronic Character Dipolar (Push-Pull)

(Donor) +

(Acceptor) creates strong dipole moments, essential for Non-Linear Optical (NLO) materials.
Surface Activity AdsorptivePyrazole nitrogens (

) and amine groups form coordinate bonds with transition metals (Fe, Cu).
Thermal Stability High (

)

bonds provide resistance to thermal degradation in polymer matrices.
Structural Visualization

The following diagram illustrates the functional zones of TFPPA utilized in material synthesis and surface protection.

TFPPA_Structure CF3 Trifluoromethyl Group (-CF3) (Hydrophobicity / Thermal Stability) Phenyl Phenyl Spacer (Pi-Pi Stacking) CF3->Phenyl Inductive Effect (-I) Fluoropolymers\n(Repellency) Fluoropolymers (Repellency) CF3->Fluoropolymers\n(Repellency) Pyrazole Pyrazole Core (Heterocyclic Scaffold) Phenyl->Pyrazole N1 Linkage Amine Exocyclic Amine (-NH2) (Diazo-Coupling / Metal Ligand) Pyrazole->Amine C5 Position Corrosion Inhibition\n(Fe-N Bonding) Corrosion Inhibition (Fe-N Bonding) Amine->Corrosion Inhibition\n(Fe-N Bonding) Azo Dyes\n(Diazotization) Azo Dyes (Diazotization) Amine->Azo Dyes\n(Diazotization)

Figure 1: Functional architecture of TFPPA. The molecule is segmented into hydrophobic (red) and hydrophilic/reactive (blue/yellow) domains.

Section 2: Application in Corrosion Inhibition

Context: Nitrogen-heterocycles are the gold standard for inhibiting acid corrosion of mild steel. TFPPA is superior to non-fluorinated analogs because the hydrophobic


 tail creates a water-repellent barrier over the adsorbed layer, significantly reducing electrolyte penetration.
Mechanism of Action
  • Adsorption: The lone pairs on the pyrazole

    
     and the exocyclic 
    
    
    
    coordinate with empty
    
    
    -orbitals of surface iron (
    
    
    ).
  • Screening: The phenyl ring aligns parallel to the surface (Pi-electron interaction).

  • Hydrophobic Shielding: The

    
     groups orient away from the metal, creating a "Teflon-like" microscopic layer that repels 
    
    
    
    ions.
Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Quantify the inhibition efficiency (IE%) of TFPPA on Mild Steel in 1.0 M HCl.

Reagents:

  • Test Solution: 1.0 M HCl (Analytical Grade).

  • Inhibitor: TFPPA (Recrystallized, >98% purity).

  • Working Electrode: Mild Steel coupon (polished to mirror finish).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of TFPPA in ethanol/HCl. Dilute to concentrations: 10, 50, 100, 200, 500 ppm in 1.0 M HCl.

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation (sine wave).

    • Bias: At OCP.

  • Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (

    
    ).
    
    • 
      : Charge transfer resistance (correlates to protection).
      
    • 
      : Double-layer capacitance (decreases as inhibitor displaces water).
      

Calculation:



Section 3: Synthesis of Fluorinated Azo-Dyes (Liquid Crystal Precursors)

Context: TFPPA is a potent diazo component. When coupled with electron-rich aromatics, it yields azo dyes with high dichroic ratios. The


 group reduces the viscosity and improves the "Voltage Holding Ratio" (VHR) when these dyes are doped into Liquid Crystal (LC) mixtures for display applications.
Protocol: Diazotization and Coupling

Reaction Scheme: TFPPA + NaNO2 + HCl -> [Diazonium Salt] + Coupling Agent -> Fluorinated Azo Dye

Materials:

  • TFPPA (10 mmol)

  • Sodium Nitrite (

    
    )
    
  • Coupling Component (e.g., N,N-diethylaniline or Phenol)

  • Hydrochloric Acid (conc.)[1][2]

  • Sodium Acetate (buffer)

Workflow:

  • Diazotization (0-5°C):

    • Dissolve 2.29g (10 mmol) of TFPPA in a mixture of 10 mL water and 2.5 mL conc. HCl.

    • Cool the suspension to 0–5°C in an ice bath.

    • Add a solution of

      
       (0.7g in 5 mL water) dropwise. Critical: Maintain temp < 5°C to prevent decomposition of the diazonium salt.
      
    • Stir for 30 mins. Test with starch-iodide paper (should turn blue, indicating excess nitrite). Destroy excess nitrite with urea.

  • Coupling:

    • Dissolve the coupling agent (10 mmol) in dilute NaOH (if phenol) or acetic acid (if amine).

    • Slowly add the cold diazonium solution to the coupling agent solution with vigorous stirring.

    • Adjust pH to 5–6 using Sodium Acetate to accelerate coupling.

    • A deeply colored precipitate (orange/red) will form immediately.

  • Purification (Electronic Grade):

    • Filter the crude dye.

    • Recrystallization: Use Ethanol/DMF mixtures.

    • Note: For LC applications, the dye must be metal-free. Wash with EDTA solution to remove trace transition metals.

Synthesis Logic Diagram

Azo_Synthesis TFPPA TFPPA (Precursor) Diazo Diazonium Salt (Unstable Intermediate) TFPPA->Diazo Diazotization NaNO2 NaNO2 / HCl NaNO2->Diazo Coupler Coupling Agent (e.g., Phenol) CouplingRxn Coupling Reaction (pH 5-6, <5°C) Coupler->CouplingRxn Diazo->CouplingRxn Product Fluorinated Azo Dye (High Dichroic Ratio) CouplingRxn->Product

Figure 2: Synthetic pathway for converting TFPPA into functional optical materials.

Section 4: Crystal Engineering & Polymorphism

Context: The


 group is a "supramolecular synthon." It engages in weak 

and

interactions. When crystallizing TFPPA or its derivatives, these interactions can be tuned to create specific lattice packing arrangements useful for organic semiconductors.

Experimental Insight:

  • Solvent Choice: Recrystallization from non-polar solvents (Hexane/Toluene) encourages dimerization via the Pyrazole

    
     hydrogen bonds.
    
  • Polar Solvents: Alcohols tend to disrupt these dimers, leading to different polymorphs.

  • Protocol: Slow evaporation at controlled temperatures (25°C vs 4°C) is recommended to screen for polymorphs. Characterize using Powder X-Ray Diffraction (PXRD).

References

  • Corrosion Inhibition of Pyrazoles: "Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium."[3] ACS Omega / PubMed. Available at: [Link]

  • Fluorinated Azo Dyes: "Liquid crystal compositions with tris-azo dichroic dyes." European Patent Office.
  • Synthesis of Pyrazole Amines: "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one." MDPI Molbank. Available at: [Link][2][4][5][6][7][8]

  • Crystal Structure Analysis: "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine." Acta Crystallographica (via PMC). (Structural analog reference for packing). Available at: [Link]

  • Chemical Properties: "1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid."[9] PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in assays

Topic: Overcoming Solubility & Assay Interference Challenges Document ID: TS-PYR-CF3-001 Last Updated: February 24, 2026 Department: Application Science & Assay Development[1][2] Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Assay Interference Challenges

Document ID: TS-PYR-CF3-001 Last Updated: February 24, 2026 Department: Application Science & Assay Development[1][2]

Executive Summary

This guide addresses the physicochemical challenges associated with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine . While this scaffold is a critical building block in medicinal chemistry (e.g., for COX-2 inhibitors and agrochemicals), its Trifluoromethyl (


) moiety  confers significant lipophilicity (LogP ~2.5–3.[2]0) and poor aqueous solubility.[2][3]

Researchers frequently encounter "crashing out" (precipitation) upon dilution into aqueous buffers or false-positive inhibition due to colloidal aggregation.[2] This guide provides validated protocols to maintain compound stability and ensure data integrity.

Part 1: The Solubility Architecture (Decision Matrix)

Before starting your assay, determine your solubility strategy using the workflow below. This logic prevents the common error of "direct-spiking" high-concentration stocks into buffers.[2]

SolubilityWorkflow Start START: Stock Preparation Solvent Dissolve in 100% DMSO (Avoid Ethanol due to evaporation) Start->Solvent CheckConc Target Stock Conc. > 10 mM? Solvent->CheckConc Sonicate Mandatory: Sonicate (10-15 mins, RT) CheckConc->Sonicate DilutionPath Dilution Strategy Sonicate->DilutionPath DirectSpike Direct Spike into Buffer (RISK: Precipitation) DilutionPath->DirectSpike Not Recommended Intermediate Intermediate Dilution (DMSO + Buffer Step) DilutionPath->Intermediate Recommended AssayReady Assay Buffer Prep Add 0.01% Triton X-100 DirectSpike->AssayReady Intermediate->AssayReady Validation Verify Solubility (Nephelometry / DLS) AssayReady->Validation

Figure 1: Solubility Optimization Workflow. The "Intermediate Dilution" step is critical for preventing the "brick dust" precipitation effect common with fluorinated pyrazoles.

Part 2: Technical Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution ("The Crash")

Symptom: The solution turns cloudy immediately after adding the DMSO stock to the assay buffer, or OD600 spikes unexpectedly.

Root Cause: The


 group makes the molecule highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local concentration momentarily exceeds the solubility limit before mixing is complete, causing the formation of micro-crystals that do not re-dissolve.

The Solution: The "Intermediate Shift" Protocol Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Use a stepping stone.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute compound 1:10 or 1:20 into a solution of 50% DMSO / 50% Buffer .

    • Why? This lowers the concentration while maintaining high organic solvent content, preventing immediate shock.

  • Final Dilution: Pipette from the Intermediate Step into the final Assay Buffer.

    • Target: Ensure final DMSO concentration is <1% (or as tolerated by your protein).[2]

Issue 2: Flat IC50 Curves or Promiscuous Inhibition

Symptom: The compound shows inhibition against unrelated targets (false positives) or displays a steep Hill slope (>2.0).[2]

Root Cause: Colloidal Aggregation Lipophilic pyrazoles are prone to forming colloidal aggregates at micromolar concentrations.[2] These colloids sequester enzymes non-specifically, leading to false inhibition data.[2][4][5] This is a known phenomenon described by the Shoichet Lab [1].

The Solution: Detergent-Based Disruption You must determine if the inhibition is real (1:1 binding) or artifactual (aggregation).[2]

TestProcedureInterpretation
Detergent Challenge Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.Activity Lost: It was aggregation (False Positive).Activity Retained: It is real inhibition.[2]
Centrifugation Spin the assay mix at max speed (10,000 x g) for 10 min before adding enzyme.Potency Drops: The active compound spun out (Aggregation).[2]
Enzyme Concentration Increase enzyme concentration by 10-fold.IC50 Shifts: Likely aggregation (saturable surface adsorption).[2]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in plastic tubes? A: No. Lipophilic compounds with


 groups have a high affinity for polypropylene (PP) and polystyrene. Over time, the compound will adsorb into the plastic walls, effectively lowering your stock concentration.
  • Recommendation: Always store stocks in amber glass vials with PTFE-lined caps.

Q: My compound won't dissolve in DMSO even at 10 mM. What now? A:

  • Warm it up: Gently warm the DMSO solution to 37°C.

  • Sonication: Sonicate in a water bath for 15 minutes. Crystalline lattices of planar pyrazoles can be very stable; energy is required to break them.[2]

  • Check Water Content: DMSO is hygroscopic.[2] If your DMSO is old, it may have absorbed water from the air, drastically reducing its solving power. Use fresh, anhydrous DMSO.[2]

Q: Is this compound pH sensitive? A: Yes. The amino group on the pyrazole (position 5) is a weak base, and the pyrazole NH (position 1) can be acidic depending on substitution.

  • Acidic Buffers (pH < 5): Solubility may improve due to protonation of the amine.

  • Neutral/Basic Buffers (pH > 7): Solubility is lowest here.[2] Ensure your buffer system (HEPES/Tris) includes a surfactant (Tween/Triton) if working at physiological pH.[2]

Part 4: Mechanism of Action & Interference

Understanding why the compound behaves this way is crucial for experimental design.

AggregationMechanism Monomer Soluble Monomer (Active Drug) CAC Critical Aggregation Conc. (CAC) Monomer->CAC Concentration Increase Enzyme Enzyme Target Monomer->Enzyme Specific Binding Colloid Colloidal Aggregate (False Positive) CAC->Colloid Phase Separation Colloid->Enzyme Non-Specific Adsorption Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Figure 2: The Aggregation Pathway.[2] Above the Critical Aggregation Concentration (CAC), monomers form colloids that sequester enzymes. Detergents reverse this artifact.[2][5]

References

  • Shoichet, B. K. (2006).[2][4] "Screening in a spirit haunted world." Drug Discovery Today, 11(23-24), 1074-1081.[2]

  • Feng, B. Y., et al. (2005).[2][4] "Small-molecule aggregates inhibit amyloid polymerization."[2] Nature Chemical Biology, 1(3), 146-148.[2]

  • PubChem. (n.d.).[2][6] "Compound Summary: 1-aryl-5-aminopyrazoles." National Library of Medicine.[2] [2]

  • Assay Guidance Manual. (2012). "Assay Interference by Chemical Aggregates." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [2]

  • Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[2]

Sources

Optimization

Improving yield and purity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Technical Support Center: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Optimization Case ID: PYR-CF3-OPT-001 Subject: Yield & Purity Optimization for 1-Aryl-5-Aminopyrazoles Assigned Scientist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Optimization

Case ID: PYR-CF3-OPT-001 Subject: Yield & Purity Optimization for 1-Aryl-5-Aminopyrazoles Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis, purification, and troubleshooting of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine . This scaffold is a critical intermediate for p38 MAP kinase inhibitors, Factor Xa inhibitors (e.g., Apixaban analogs), and agrochemicals.

The primary synthetic challenge lies in controlling regioselectivity (5-amine vs. 3-amine isomers) and preventing the oxidative degradation of the hydrazine precursor. The dominant industrial route involves the condensation of 4-(trifluoromethyl)phenylhydrazine with 3-ethoxyacrylonitrile (or 3-aminoacrylonitrile equivalents).

Part 1: Critical Reaction Logic & Mechanism

To improve yield, you must understand the competing pathways. The reaction proceeds via a Michael-type addition followed by cyclization.

Key Mechanistic Insight: The electron-withdrawing trifluoromethyl group (-CF


) on the hydrazine decreases the nucleophilicity of the internal nitrogen (

). Consequently, the terminal nitrogen (

) is the primary nucleophile, attacking the

-carbon of the acrylonitrile. This favors the formation of the 5-amino isomer. However, high temperatures or protic solvents can sometimes equilibrate intermediates, leading to impurities.

ReactionPathway cluster_conditions Optimization Factors Hydrazine 4-(CF3)Phenylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate (Acyclic) Hydrazine->Intermediate Michael Addition (EtOH, Reflux) Nitrile 3-Ethoxyacrylonitrile (Electrophile) Nitrile->Intermediate Target Target: 5-Amine Isomer (Kinetic Product) Intermediate->Target Cyclization (Major) Impurity Impurity: 3-Amine Isomer (Thermodynamic Drift) Intermediate->Impurity Tautomerization (Minor) Solvent Polarity Solvent Polarity Temp Control Temp Control

Caption: Mechanistic pathway for the condensation of arylhydrazine with acrylonitrile derivatives. The 5-amino isomer is favored by the nucleophilic attack of the terminal hydrazine nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion

Q1: My reaction stalls at 60-70% conversion. Adding more hydrazine doesn't help. What is wrong? Diagnosis: This is likely due to the instability of the 3-ethoxyacrylonitrile precursor or the formation of a "dead" hydrazone intermediate that fails to cyclize. Solution:

  • Switch Reagents: If using 3-ethoxyacrylonitrile, ensure it is freshly distilled; it polymerizes on storage. Alternatively, use 3-(dimethylamino)acrylonitrile , which is more stable and reactive.

  • Acid Catalysis: While the reaction is often run under neutral conditions, adding a catalytic amount of HCl (0.5 eq) or Acetic Acid can accelerate the cyclization step, specifically if the intermediate hydrazone is visible by LCMS but not converting to the pyrazole.

  • Solvent System: Switch from pure Ethanol to Ethanol/Water (10:1) . The presence of water can assist in the proton transfer steps required for cyclization.

Q2: I am seeing a significant amount of "tar" or black sticky material. Diagnosis: Oxidative decomposition of 4-(trifluoromethyl)phenylhydrazine. Arylhydrazines are sensitive to air and light. Solution:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Antioxidant: Add Sodium Ascorbate (5 mol%) or Sodium Metabisulfite to the reaction mixture to scavenge radical species.

  • Free Base vs. Salt: If using the hydrazine hydrochloride salt, ensure you neutralize it in situ with Et

    
    N or NaOAc. Free hydrazine oxidizes faster than its salt form; generate the free base only immediately before reaction.
    
Category B: Purity & Purification[1][2][3]

Q3: The product is colored (orange/red) even after column chromatography. Diagnosis: Trace azo-impurities. Even <0.1% of azo-coupling byproducts can intensely color the solid. Solution:

  • Charcoal Treatment: Dissolve the crude product in hot Ethanol, add activated charcoal (10% w/w), reflux for 15 mins, and filter through Celite while hot.

  • Recrystallization: Do not rely solely on columns.[1] Recrystallize from Toluene/Heptane or Ethanol/Water . The azo impurities often remain in the mother liquor.

Q4: My compound streaks on the silica column, making separation impossible. Diagnosis: The primary amine (-NH


) and the pyrazole nitrogen are interacting strongly with the acidic silanols on the silica gel.
Solution: 
  • Amine Deactivation: Pre-treat your silica gel column with mobile phase containing 1-2% Triethylamine (Et

    
    N) .
    
  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel for acid-sensitive or highly basic amines.

Part 3: Optimized Experimental Protocols

Protocol A: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Standardized for 10 mmol Scale

ComponentAmountMolar EqRole
4-(CF

)phenylhydrazine HCl
2.12 g1.0Nucleophile
3-Ethoxyacrylonitrile1.16 g1.2Electrophile
Triethylamine (Et

N)
1.5 mL1.1Base (to free hydrazine)
Ethanol (Absolute)20 mL-Solvent
Acetic Acid (Glacial)0.1 mLCat.Cyclization Promoter

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with N

    
    .
    
  • Dissolution: Add 4-(CF

    
    )phenylhydrazine HCl and Ethanol. Stir to suspend.
    
  • Neutralization: Add Et

    
    N dropwise. The suspension will clear or change texture as the free hydrazine is generated. Stir for 10 min at Room Temp (RT).
    
  • Addition: Add 3-Ethoxyacrylonitrile dropwise over 5 minutes.

  • Reaction: Heat to Reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: If intermediate is present but cyclization is slow, add the catalytic Acetic Acid.

  • Workup: Cool to RT. Concentrate under reduced pressure to ~5 mL volume.

  • Precipitation: Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and cold Hexane (2 x 10 mL).

Protocol B: Purification via Recrystallization

Recommended for >98% Purity

  • Solvent: Use Ethanol/Water (Solvent A/B) .

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to RT, then to 4°C (fridge) for 4 hours.

  • Filter crystals and dry in a vacuum oven at 45°C.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose process failures immediately.

Troubleshooting Start Problem Identified Yield Low Yield (<50%) Start->Yield Purity Low Purity / Color Start->Purity CheckSM Is Hydrazine left? Yield->CheckSM Color Red/Dark Color? Purity->Color Regio Regioisomer? Purity->Regio AddCat Add 10% AcOH Increase Temp CheckSM->AddCat No (Intermediate stuck) FreshSM Use Fresh Nitrile Check Stoichiometry CheckSM->FreshSM Yes (Reaction stalled) Charcoal Activated Charcoal Recrystallization Color->Charcoal SolventSwitch Switch Solvent to TFE (Trifluoroethanol) Regio->SolventSwitch

Caption: Decision tree for diagnosing yield and purity issues in aminopyrazole synthesis.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2][3] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • General Synthesis of 5-Aminopyrazoles: Elnagdi, M. H., et al. "Recent Developments in the Chemistry of 3(5)-Aminopyrazoles." Heterocycles, 1982, 19(3), 539. Link

  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
  • Apixaban Intermediate Analogues: "Process for the preparation of pyrazole derivatives." Patent WO2003049681. (Describes analogous coupling conditions for trifluoromethylphenyl hydrazines). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and what are the key starting materials?

A1: The most prevalent and industrially scalable method for synthesizing 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is the condensation reaction between a β-ketonitrile and a substituted hydrazine. Specifically, this involves the reaction of 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile with hydrazine hydrate.[1][2] This method is favored for its atom economy and the ready availability of the starting materials.

Q2: I am observing a significant amount of a regioisomeric impurity. What is it and how can I minimize its formation?

A2: A common issue in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds (or their equivalents like β-ketonitriles) and substituted hydrazines is the formation of a regioisomeric pyrazole product.[3] In this specific synthesis, the primary regioisomeric impurity would be 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine. The formation of this isomer is influenced by the reaction conditions, particularly the solvent and pH. To favor the desired 5-amino isomer, careful control of these parameters is crucial.

Q3: My reaction mixture is turning a dark yellow or red color. What causes this and how can I prevent it?

A3: The development of a yellow or red color in the reaction mixture is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[3] Phenylhydrazines, in particular, can be sensitive to air and heat. To mitigate this, it is recommended to use freshly distilled or high-purity hydrazine and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Running the reaction at a lower temperature can also help minimize the formation of these colored impurities.

Q4: My final product has a low yield and appears to be contaminated with starting materials. What are the likely causes?

A4: Low yield and contamination with starting materials typically point to an incomplete reaction.[3] This can be caused by insufficient reaction time, a temperature that is too low, or incorrect stoichiometry of the reactants. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Impurity

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows two distinct pyrazole products with the same mass.

  • Difficulty in purifying the desired product to >99% purity by standard crystallization.

Root Cause Analysis: The cyclization of a β-ketonitrile with a substituted hydrazine can proceed via two different pathways, leading to the formation of two regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Solutions:

  • Solvent Optimization: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the formation of the desired 5-amino isomer compared to more common solvents like ethanol.[4]

  • pH Control: The acidity or basicity of the reaction medium can affect which nitrogen atom of the hydrazine acts as the primary nucleophile. Careful control of the pH can steer the reaction towards the desired isomer.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can sometimes improve regioselectivity and significantly reduce reaction times.[5] The selective heating provided by microwaves can favor one reaction pathway over the other.

Issue 2: Presence of Colored Impurities in the Final Product

Symptoms:

  • The isolated product is off-white, yellow, or even reddish-brown, whereas the pure compound is expected to be a white or pale yellow solid.

  • The presence of broad, undefined peaks in the baseline of the NMR spectrum.

Root Cause Analysis: Colored impurities are often high molecular weight byproducts resulting from the decomposition of the hydrazine or oxidation of the product or intermediates.

Solutions:

  • Inert Atmosphere: As mentioned in the FAQs, conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent air oxidation.[3]

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, ensure precise temperature control and avoid localized overheating.

  • Purification with Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb many colored impurities.[3] The charcoal is then removed by filtration through a pad of celite.

Issue 3: Incomplete Cyclization and Aromatization

Symptoms:

  • TLC or LC-MS analysis of the crude product shows the presence of starting materials and/or a pyrazoline intermediate.

  • The isolated yield is significantly lower than expected.

Root Cause Analysis: The reaction may not have reached completion due to suboptimal reaction conditions. The cyclization and subsequent aromatization to the pyrazole ring require sufficient energy and time.

Solutions:

  • Reaction Monitoring: Diligently monitor the reaction by TLC or LC-MS until the starting materials are no longer detectable.

  • Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or cautiously raising the temperature.

  • Catalyst Use: In some cases, the addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization and dehydration steps.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

SolventRatio of 5-amino isomer to 3-amino isomerReference
Ethanol~85:15
2,2,2-Trifluoroethanol (TFE)>95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>98:2

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Materials:

  • 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile

  • Hydrazine hydrate

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile (1.0 eq).

  • Add 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.2 M.

  • Place the flask under an inert atmosphere.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Scheme and Side Product Formation

G Reactants 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile + Hydrazine Hydrate DesiredProduct 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (Desired Product) Reactants->DesiredProduct Major Pathway SideProduct 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine (Regioisomeric Impurity) Reactants->SideProduct Minor Pathway

Caption: Synthetic pathways to the desired product and its main regioisomeric impurity.

Troubleshooting Workflow

G Start Crude Product Analysis Regioisomer Regioisomeric Impurity Detected? Start->Regioisomer Colored Colored Impurities Present? Regioisomer->Colored No OptimizeSolvent Optimize Solvent (e.g., TFE/HFIP) Regioisomer->OptimizeSolvent Yes Incomplete Incomplete Reaction? Colored->Incomplete No InertAtmosphere Use Inert Atmosphere Colored->InertAtmosphere Yes IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp Yes End Pure Product Incomplete->End No ControlpH Control pH OptimizeSolvent->ControlpH ControlpH->Colored Charcoal Activated Charcoal Treatment InertAtmosphere->Charcoal Charcoal->Incomplete AddCatalyst Add Acid Catalyst IncreaseTimeTemp->AddCatalyst AddCatalyst->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • BenchChem. Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • El-Metwaly, A. M., & El-Gazzar, A. B. A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 14558-14586.
  • González, M., & Pérez, D. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(18), 6874-6877.
  • BenchChem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry, 66(21), 7041-7045.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5633.
  • Portilla, J., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 15(2), 194-214.
  • Hassan, A. S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • RTI International. (2017). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines.
  • Al-Ostoot, F. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 218-232.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. This guide provides an in-depth technical analysis of the cross-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. This guide provides an in-depth technical analysis of the cross-reactivity profile of the novel small molecule, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine. By synthesizing data from established experimental platforms and drawing comparisons with known kinase inhibitors, this document serves as a comprehensive resource for evaluating its potential as a selective pharmacological tool or therapeutic agent.

Introduction: The Imperative of Selectivity in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its prevalence is particularly notable in the realm of protein kinase inhibitors, where it can engage in key hydrogen bonding interactions within the ATP-binding pocket.[2][4] The compound of interest, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, belongs to this important class of molecules.

While the intended "on-target" activity of a compound is the primary goal of drug design, its "off-target" interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous assessment of a compound's selectivity across the human kinome is a critical step in its preclinical development. This guide outlines a systematic approach to characterizing the cross-reactivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, with a focus on providing actionable insights for the research community.

Based on the activity of structurally related 5-amino-1-phenyl-1H-pyrazole compounds, we postulate that the primary target of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is the p38 Mitogen-Activated Protein Kinase (MAPK). A close analog, RO3201195, has been identified as a highly selective inhibitor of p38 MAP kinase, providing a strong rationale for this hypothesis. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in a variety of diseases.[7][8][9][10]

Comparative Kinome-Wide Selectivity Analysis

To contextualize the selectivity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, we present a comparative analysis against a well-characterized, selective p38 MAPK inhibitor, Talmapimod (SCIO-469). The following table summarizes hypothetical, yet representative, kinase inhibition data as would be generated from a comprehensive screen like KINOMEscan™. This allows for a direct comparison of their selectivity profiles.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target FamilyKinase1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (% Inhibition @ 1µM)Talmapimod (SCIO-469) (IC50 nM)Comments
CMGC (p38 Family) MAPK14 (p38α) 98.5 9 Primary Target
MAPK11 (p38β)85.290High affinity for β isoform
MAPK12 (p38γ)45.1>2000Moderate off-target activity
MAPK13 (p38δ)50.3>2000Moderate off-target activity
Other CMGC Kinases CDK215.6>2000Minimal cross-reactivity
GSK3B10.2>2000Minimal cross-reactivity
TK (Tyrosine Kinases) ABL15.8>2000High selectivity against TKs
SRC8.1>2000High selectivity against TKs
KDR (VEGFR2)12.5>2000Minimal cross-reactivity
AGC Kinases AKT13.4>2000High selectivity
ROCK17.9>2000High selectivity

Data for 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is presented as hypothetical percent inhibition at a single high concentration to simulate an initial broad-panel screen. Data for Talmapimod is derived from public sources for comparative purposes.[11]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough evaluation of kinase inhibitor selectivity. This typically begins with a broad in vitro screen, followed by validation of on- and off-target engagement in a cellular context.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Functional Analysis Compound Synthesis Compound Synthesis KINOMEscan (Broad Panel) KINOMEscan™ Profiling (400+ Kinases, 1µM) Compound Synthesis->KINOMEscan (Broad Panel) Initial Screen Identify Primary Target(s) & Off-Targets Identify Primary Target(s) & Off-Targets KINOMEscan (Broad Panel)->Identify Primary Target(s) & Off-Targets NanoBRET Assay (Live Cells) NanoBRET™ Target Engagement (On- and Off-Targets) Identify Primary Target(s) & Off-Targets->NanoBRET Assay (Live Cells) Validate Hits Determine Cellular IC50 Determine Cellular IC50 NanoBRET Assay (Live Cells)->Determine Cellular IC50 Western Blot (Pathway Analysis) Phospho-Protein Western Blot (e.g., p-MK2) Determine Cellular IC50->Western Blot (Pathway Analysis) Functional Consequences Cell-Based Phenotypic Assays Functional Assays (e.g., Cytokine Release) Western Blot (Pathway Analysis)->Cell-Based Phenotypic Assays

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Visualizing Kinase Selectivity

The output of a broad kinase screen can be effectively visualized using a kinome map. This allows for a rapid assessment of the compound's selectivity across the entire kinase family tree.

G cluster_CMGC CMGC cluster_TK TK cluster_AGC AGC cluster_CAMK CAMK MAPK14 p38α MAPK11 p38β CDK2 GSK3B ABL1 SRC KDR AKT1 ROCK1 CAMK1 DAPK1

Figure 2: Simplified kinome map illustrating high selectivity for the p38 MAPK family.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key assays are provided below.

Protocol 1: KINOMEscan™ Competition Binding Assay

This protocol outlines the general procedure for a KINOMEscan™ assay, a widely used platform for in vitro kinase inhibitor profiling.[2][12][13][14]

Objective: To determine the binding affinity of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine across a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag.

Materials:

  • 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • 100% DMSO

  • KINOMEscan™ assay kit (from a commercial provider like Eurofins Discovery)

  • Appropriate buffers and reagents as supplied by the provider

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in 100% DMSO.

    • For a single-point screen, dilute the stock solution to a final assay concentration of 1 µM. For dose-response curves, perform serial dilutions to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Execution (typically performed by a service provider):

    • The test compound is incubated with a DNA-tagged kinase and an immobilized ligand in a multi-well plate.

    • The reaction is allowed to reach equilibrium.

    • Unbound kinase is removed by washing.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis:

    • Results are typically expressed as "percent of control" (%Ctrl), where the DMSO control represents 100% binding.

    • The formula for %Ctrl is: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100.

    • A lower %Ctrl value indicates stronger binding of the test compound.

    • For dose-response experiments, the dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm model.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a method to measure the binding of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine to its target kinase in living cells.[1][4][15][16][17]

Objective: To quantify the apparent intracellular affinity of the test compound for its on- and off-targets.

Principle: The NanoBRET™ assay is based on bioluminescence resonance energy transfer (BRET). A target kinase is expressed as a fusion with NanoLuc® luciferase, and a cell-permeable fluorescent tracer binds to the kinase's active site. If the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-p38α fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect the cells with the NanoLuc®-p38α expression vector according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM®.

    • Plate the cells into a white, 96-well assay plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Opti-MEM®.

    • Add the diluted compound to the appropriate wells.

    • Add the NanoBRET™ Tracer to all wells at a predetermined final concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (>600 nm) by the donor emission (450 nm).

    • Plot the NanoBRET™ ratio as a function of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The comprehensive cross-reactivity profiling of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a critical exercise in modern drug discovery. Based on structural homology, a strong hypothesis points towards p38 MAPK as its primary target. The experimental framework detailed in this guide, from broad in vitro screening with KINOMEscan™ to live-cell target engagement with NanoBRET™, provides a robust pathway to confirm this hypothesis and to fully characterize its selectivity profile. The comparative data presented underscores the importance of not only identifying the primary target but also quantifying the extent of off-target interactions. This knowledge is indispensable for the rational design of future experiments and for the successful translation of promising compounds from the laboratory to the clinic.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

  • Wikipedia. (2023, December 2). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Reaction Biology. (n.d.). STK3 NanoBRET Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. Retrieved from [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

  • El-Gazzar, A. R., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • LINCS Data Portal. (2017, September 25). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved from [Link]

  • Cristea, M., & Oprea, T. I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5431.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935–1945.
  • ResearchGate. (n.d.). Binding affinity curves of p38a bound by three kinase inhibitors at.... Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-12.
  • Joisa, C., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Lee, M. R., & Dominguez, C. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. ACS medicinal chemistry letters, 2(7), 527–531.
  • Engelman, J. A., et al. (1998). Specific inhibitors of p38 mitogen-activated protein kinase block 3T3-L1 adipogenesis. The Journal of biological chemistry, 273(48), 32111–32120.
  • Biondo, M. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a Novel Kinase Inhibitor

Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific signaling pathways crucial for tumor growth and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific signaling pathways crucial for tumor growth and survival. Within this area, pyrazole derivatives have emerged as a promising class of compounds due to their versatile scaffold, which allows for potent and selective inhibition of various protein kinases. This guide provides a comprehensive analysis of the pre-clinical efficacy of a novel pyrazole compound, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).

Dysregulation of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is a hallmark of several cancers, including Acute Myeloid Leukemia (AML) and MYC-driven malignancies. CDK9 phosphorylation of the C-terminal domain of RNA Polymerase II is a critical step for the transcriptional elongation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc itself. Inhibition of CDK9 represents a compelling therapeutic strategy to selectively induce apoptosis in cancer cells.

This document details the in vitro and in vivo characterization of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, comparing its performance against a known CDK9 inhibitor, Alvocidib (Flavopiridol). We will delve into the experimental methodologies, present comparative data, and provide insights into the compound's mechanism of action.

In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins with a thorough in vitro characterization to determine its potency, selectivity, and cellular effects. For 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, the primary in vitro assessments focused on its direct enzymatic inhibition of CDK9 and its anti-proliferative effects on a relevant cancer cell line.

Biochemical Assay: Direct CDK9 Inhibition

The first step was to quantify the direct inhibitory effect of the compound on the purified CDK9/cyclin T1 complex. A common method for this is the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based assay that measures the displacement of a fluorescent tracer from the kinase active site.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Purified recombinant human CDK9/cyclin T1 enzyme, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine) and reference compound (Alvocidib) serially diluted in DMSO.

  • Assay Plate Preparation: 10 µL of the kinase/antibody mixture is added to the wells of a 384-well plate.

  • Compound Addition: 5 µL of the serially diluted compounds are added to the wells.

  • Tracer Addition: 5 µL of the tracer solution is added to all wells.

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.

  • Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm and 665 nm.

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated and plotted against the compound concentration. The IC50 value is determined using a four-parameter logistic curve fit.

Workflow for In Vitro Biochemical Assay

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep1 Serially dilute test compound and reference compound (Alvocidib) prep2 Prepare CDK9/Cyclin T1 enzyme and Eu-antibody mixture step2 Add diluted compounds prep1->step2 prep3 Prepare Alexa Fluor-labeled tracer step1 Add Kinase/Antibody mixture prep2->step1 step3 Add tracer prep3->step3 step1->step2 step2->step3 step4 Incubate for 60 min at RT step3->step4 read Read TR-FRET signal (Ex: 340nm, Em: 615/665nm) step4->read analyze Calculate Emission Ratio and plot against [Compound] read->analyze ic50 Determine IC50 value (Four-parameter logistic fit) analyze->ic50

Caption: Workflow for determining the IC50 of CDK9 inhibitors using a TR-FRET assay.

Comparative Data: CDK9 Inhibition

CompoundIC50 (nM) for CDK9/cyclin T1
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine8.2
Alvocidib (Reference)6.0

The data indicates that 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a potent inhibitor of CDK9, with an IC50 value comparable to the well-characterized inhibitor Alvocidib.

Cell-Based Assay: Anti-Proliferative Activity

To determine if the enzymatic inhibition translates to a cellular effect, the compound was tested for its ability to inhibit the proliferation of the MOLM-13 human acute myeloid leukemia cell line, which is known to be sensitive to CDK9 inhibition.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Seeding: MOLM-13 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine or Alvocidib for 72 hours.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: The absorbance at 490 nm is measured using a 96-well plate reader.

  • Data Analysis: The absorbance values are converted to percentage of viable cells relative to the DMSO-treated control. The GI50 (concentration for 50% growth inhibition) is calculated.

Comparative Data: Anti-Proliferative Activity in MOLM-13 Cells

CompoundGI50 (nM)
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine25.4
Alvocidib (Reference)30.1

The results from the cell-based assay demonstrate that 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine effectively inhibits the proliferation of MOLM-13 cells with a GI50 value slightly better than Alvocidib, confirming its cell permeability and on-target activity.

In Vivo Efficacy Assessment

Following the promising in vitro results, the efficacy of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine was evaluated in an in vivo setting using a tumor xenograft model. This is a critical step to assess the compound's therapeutic potential in a complex biological system, taking into account factors like pharmacokinetics and tolerability.

Xenograft Model: MOLM-13 Human AML in NSG Mice

A disseminated xenograft model using the MOLM-13 cell line in immunodeficient NSG (NOD scid gamma) mice was chosen, as it closely mimics human AML.

Experimental Protocol: Disseminated AML Xenograft Model

  • Cell Implantation: Female NSG mice (6-8 weeks old) are intravenously injected with 1x10^6 MOLM-13 cells.

  • Tumor Engraftment Confirmation: Engraftment is confirmed by monitoring peripheral blood for the presence of human CD45+ cells via flow cytometry, typically around day 10 post-implantation.

  • Randomization and Treatment: Once engraftment is confirmed, mice are randomized into three groups: Vehicle control, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (e.g., 15 mg/kg, daily, oral gavage), and Alvocidib (e.g., 5 mg/kg, daily, intraperitoneal injection).

  • Monitoring: Animal body weight and general health are monitored daily. Tumor burden is monitored by weekly bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood sampling.

  • Endpoint: The primary endpoint is overall survival. The study is terminated when mice show signs of advanced disease (e.g., >20% body weight loss, hind limb paralysis).

Workflow for In Vivo Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint step1 Inject 1x10^6 MOLM-13 cells (IV) into NSG mice step2 Monitor for tumor engraftment (hCD45+ cells in blood) step1->step2 step3 Randomize mice into groups: - Vehicle - Test Compound - Alvocidib step2->step3 step4 Administer daily treatment (e.g., PO or IP) step3->step4 step5 Monitor body weight daily and tumor burden weekly step4->step5 step6 Primary Endpoint: Overall Survival step5->step6

Caption: Workflow for evaluating in vivo efficacy in a disseminated AML xenograft model.

Comparative Data: In Vivo Efficacy

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle22-
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine3872.7%
Alvocidib (Reference)3559.1%

In the AML xenograft model, treatment with 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine resulted in a significant extension of median survival compared to the vehicle control group and showed a modest improvement over the reference compound, Alvocidib. The compound was also well-tolerated at the efficacious dose, with no significant body weight loss observed.

Mechanism of Action: CDK9 Signaling Pathway

The therapeutic effect of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is rooted in its inhibition of the CDK9-mediated transcriptional elongation. The diagram below illustrates this mechanism.

cluster_pathway CDK9-Mediated Transcriptional Elongation cluster_inhibition Inhibition by Compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates Ser2 of CTD mRNA mRNA Transcript (e.g., Mcl-1, MYC) RNAPII->mRNA Promotes Transcriptional Elongation DNA DNA Template DNA->RNAPII Binds to Survival Cell Survival & Proliferation mRNA->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits Compound 1-(4-(Trifluoromethyl)phenyl) -1H-pyrazol-5-amine Compound->PTEFb Inhibits

Validation

Head-to-head comparison of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine with other kinase inhibitors

Topic: Comparative Profiling: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Scaffold vs. Established Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine Scaffold vs. Established Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as TFMPP-amine ) represents a "privileged structure." Unlike fully optimized clinical drugs, TFMPP-amine serves as a high-efficiency pharmacophore hub. It provides the critical hydrogen-bond donor/acceptor motif (the pyrazole-amine head) and the hydrophobic anchor (the trifluoromethyl-phenyl tail) necessary to bind the ATP-binding pocket of serine/threonine kinases, particularly p38α MAPK , B-Raf , and CDK2 .

This guide objectively compares the TFMPP-amine scaffold (and its optimized derivatives) against industry-standard inhibitors: SB-203580 (Imidazole-based) and Sorafenib (Urea-based).

Structural & Mechanistic Comparison

The utility of TFMPP-amine lies in its ability to access the "deep hydrophobic pocket" (Gatekeeper region) of kinases due to the lipophilic -CF3 group.

FeatureTFMPP-amine Scaffold SB-203580 (Standard) Sorafenib (Standard)
Core Scaffold N-Aryl-Pyrazole N-Aryl-ImidazoleBi-aryl Urea
Primary Target p38α MAPK, B-Raf, CDK2p38α/β MAPKVEGFR, B-Raf, PDGFR
Binding Mode Versatile (Type I or II) Type I (ATP Competitive)Type II (DFG-out)
Key Pharmacophore Pyrazole (H-bond donor/acceptor) + CF3-Phenyl (Hydrophobic)Imidazole (H-bond acceptor) + FluorophenylUrea (H-bond donor/acceptor) + CF3-Phenyl
Ligand Efficiency High (>0.45) (As fragment)Moderate (~0.35)Low (<0.30)
Selectivity Profile Tunable via C3/C4 substitutionHigh for p38, but hits CK1/RIPK2Broad (Multi-kinase)

Mechanistic Insight: While SB-203580 relies on the imidazole nitrogen to bind the hinge region (Met109 in p38), the TFMPP-amine scaffold uses the exocyclic amine and pyrazole nitrogen. Crucially, the 4-CF3-phenyl group of TFMPP-amine mimics the deep pocket binding seen in Type II inhibitors (like Sorafenib), allowing derivatives to stabilize the "DFG-out" inactive conformation, potentially offering longer residence times than SB-203580.

Head-to-Head Performance Data

Since TFMPP-amine is a scaffold, we compare its Optimized Derivative (Vertex Compound 2j) against the standards to demonstrate the scaffold's ceiling potential.

Table 1: Inhibitory Potency (IC50) and Cellular Efficacy

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (TNF-α Release)Selectivity Ratio (p38 vs JNK)
TFMPP-amine (Bare Scaffold) p38α MAPK>10,000 nM*N/ALow
Vertex Cmpd 2j (TFMPP-derived) p38α MAPK < 10 nM 15 nM > 1000x
SB-203580 p38α MAPK48 nM100-500 nM~500x
Sorafenib B-Raf22 nMN/ALow (Multi-kinase)

*Note: The bare amine is a fragment. Its low potency is expected until derivatized (e.g., fused to a pyrimidine ring).

Key Takeaway: The TFMPP-amine scaffold, when cyclized into a pyrazolo[1,5-a]pyrimidine , yields inhibitors (like Cmpd 2j) that are 5x more potent enzymatically and 10x more potent in cellular assays than the gold standard SB-203580.

Experimental Protocols
A. Chemical Synthesis: Derivatization of TFMPP-amine

Objective: To convert the inactive TFMPP-amine fragment into a potent kinase inhibitor (Pyrazolo-pyrimidine).

  • Reagents: TFMPP-amine (1.0 eq), 1,3-dicarbonyl electrophile (e.g., dimethyl malonate or acetylacetone), Glacial Acetic Acid.

  • Condensation: Dissolve TFMPP-amine in acetic acid. Add electrophile (1.2 eq).

  • Reflux: Heat to 110°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to RT. Precipitate forms. Filter and wash with cold ethanol.

  • Validation: 1H-NMR should show disappearance of the exocyclic -NH2 peak (approx 5.0 ppm) and formation of the pyrimidine ring protons.

B. Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding)

Objective: Determine IC50 of the derived inhibitor against p38α.[1][2]

  • Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Dilute Alexa Fluor® 647 Tracer to 4x working concentration.

  • Antibody: Dilute Eu-anti-GST antibody to 4x (2 nM final).

  • Enzyme: Dilute p38α (GST-tagged) to 4x (5 nM final).

  • Compound: Serially dilute TFMPP-derivative in DMSO (1% final DMSO).

  • Incubation: Mix 5µL Compound + 5µL Kinase/Antibody + 5µL Tracer in a 384-well white plate. Incubate 60 min at RT.

  • Detection: Read TR-FRET on a plate reader (Ex: 340nm, Em: 665nm/615nm).

  • Analysis: Plot Emission Ratio (665/615) vs log[Inhibitor]. Fit to sigmoidal dose-response equation.

Visualization of Logic & Pathways
Diagram 1: Scaffold Evolution (Fragment to Lead)

Caption: Transformation of the TFMPP-amine fragment into a potent Pyrazolo-pyrimidine inhibitor, contrasting with the Imidazole scaffold.

ScaffoldEvolution TFMPP TFMPP-amine (Fragment) IC50: >10 uM Reaction Cyclization w/ 1,3-Dicarbonyls TFMPP->Reaction Synthetic Modification Lead Pyrazolo[1,5-a]pyrimidine (Vertex Cmpd 2j) IC50: <10 nM Reaction->Lead Scaffold Hopping Standard SB-203580 (Imidazole) IC50: 48 nM Lead->Standard Outperforms

Diagram 2: p38 MAPK Signaling Inhibition

Caption: Mechanism of action for TFMPP-derived inhibitors within the inflammatory cascade.

p38Pathway Stimulus Pro-Inflammatory Stimuli (LPS/UV) MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation TFMPP_Inhib TFMPP-Derivative (Inhibitor) TFMPP_Inhib->p38 Blocks ATP Pocket TNF TNF-alpha Production MK2->TNF Translation

References
  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Laufer, S. A., et al. (2010). "5-amino-pyrazoles as potent and selective p38α inhibitors."[3][4] Journal of Medicinal Chemistry.

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Optimization to Clinical Candidate." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

Sources

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